5-Phenyl-1,3,4-oxadiazole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDLJVHFJXBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68496-74-2 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Potential therapeutic targets for 5-phenyl-1,3,4-oxadiazole-2-carboxamide.
The following technical guide details the therapeutic landscape of the 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold. This analysis moves beyond generic heterocyclic chemistry to focus on specific molecular targets where this pharmacophore acts as a critical inhibitor.
A Technical Guide to Target Engagement & Mechanism of Action
Executive Summary: The Carboxamide Advantage
The 5-phenyl-1,3,4-oxadiazole-2-carboxamide core is not merely a linker; it is a bioactive warhead. Unlike the 2-amino or 2-thiol oxadiazole variants, the 2-carboxamide moiety introduces a specific hydrogen-bond donor/acceptor motif capable of mimicking peptide bonds or interacting with the oxyanion holes of serine/cysteine proteases and esterases.
This guide isolates three validated therapeutic targets for this scaffold:
-
LtaS (Lipoteichoic Acid Synthase): A critical target for MRSA (Methicillin-Resistant S. aureus).
-
FAAH (Fatty Acid Amide Hydrolase): A target for neuropathic pain and neuroinflammation.
-
Cruzain: A cysteine protease target for Chagas disease.
Structural Rationale & Pharmacophore Mapping
The 1,3,4-oxadiazole ring acts as a rigid, planar spacer that positions the phenyl ring and the carboxamide group in a specific geometry.
-
Electronic Effect: The oxadiazole ring is electron-deficient, increasing the acidity of the carboxamide NH, thereby strengthening its H-bond donor capability.
-
Metabolic Stability: The oxadiazole ring is resistant to oxidative metabolism compared to furan or thiophene analogs.
-
Binding Mode: The nitrogen atoms of the oxadiazole and the carbonyl oxygen of the carboxamide often chelate metal ions or bridge active site residues (e.g., Serine-OH or Cysteine-SH).
Visualization: Pharmacophore Interactions
Figure 1: Pharmacophore decomposition of the scaffold and its interaction modes with primary biological targets.
Primary Target: Lipoteichoic Acid Synthase (LtaS)
Therapeutic Area: Antibacterial (MRSA)
The most distinct and high-value target for N-substituted 5-phenyl-1,3,4-oxadiazole-2-carboxamides is LtaS , the enzyme responsible for polymerizing polyglycerolphosphate (PGP) on the surface of Gram-positive bacteria.
Mechanism of Action
LtaS is an extracellular enzyme anchored to the membrane.[1] It cleaves the glycerol-phosphate head group from phosphatidylglycerol (PG) and adds it to the growing LTA chain.[1]
-
Inhibition: Derivatives such as HSGN-94 (an N-benzamide analog) bind to the extracellular domain of LtaS.
-
Consequence: Inhibition halts LTA synthesis, destabilizing the cell wall, leading to bacterial lysis and arrested growth.
-
Selectivity: LtaS is absent in humans, making this a highly selective pathway with low toxicity potential.
Experimental Protocol: LtaS Inhibition Assay
Objective: Quantify the inhibition of LtaS activity by measuring the transfer of [¹⁴C]-glycerol phosphate.
-
Enzyme Preparation:
-
Clone S. aureus LtaS (extracellular domain) into an E. coli expression vector (e.g., pET28a).
-
Purify the recombinant protein using Ni-NTA affinity chromatography.
-
-
Substrate Preparation:
-
Synthesize or purchase [¹⁴C]-Phosphatidylglycerol ([¹⁴C]-PG) as the donor substrate.
-
-
Assay Reaction:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100.
-
Mix: 100 nM purified LtaS + Test Compound (0.1 nM – 10 µM) + 50 µM [¹⁴C]-PG.
-
Incubation: Incubate at 37°C for 30 minutes.
-
-
Termination & Extraction:
-
Stop reaction by adding CHCl₃/MeOH (1:1).
-
Extract lipids. The polymeric product (LTA) remains at the interface or in the aqueous phase depending on chain length, while unreacted PG partitions to the organic phase.
-
Alternative: Use thin-layer chromatography (TLC) to separate [¹⁴C]-PG from [¹⁴C]-LTA.
-
-
Quantification:
-
Measure radioactivity of the LTA fraction using liquid scintillation counting.
-
Calculate IC₅₀ by plotting % inhibition vs. log[compound].
-
Secondary Target: Fatty Acid Amide Hydrolase (FAAH)
Therapeutic Area: Neuropathic Pain, Anxiety, Neuroinflammation
FAAH is a serine hydrolase that degrades the endocannabinoid Anandamide (AEA) .[2] Inhibiting FAAH increases AEA levels, activating CB1/CB2 receptors to produce analgesia without the psychotropic side effects of direct cannabinoid agonists.
Mechanism of Action
The 1,3,4-oxadiazole-2-carboxamide moiety acts as a transition-state inhibitor .
-
Entry: The hydrophobic phenyl group enters the acyl-chain binding pocket of FAAH.
-
Binding: The carboxamide carbonyl positions itself near the catalytic Ser-241 .
-
Catalytic Stall: The compound prevents the hydrolysis of the amide bond of anandamide, effectively "clogging" the active site.
Visualization: Endocannabinoid Signaling Pathway
Figure 2: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.[2]
Tertiary Target: Cruzain (Cysteine Protease)
Therapeutic Area: Antiparasitic (Chagas Disease)
Cruzain is the major cysteine protease of Trypanosoma cruzi. The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold has been identified as a non-peptidic inhibitor.
-
Binding: The carboxamide nitrogen can form a hydrogen bond with Gly-66 , while the carbonyl interacts with the oxyanion hole.
-
Optimization: Substitution on the N-phenyl ring (e.g., with electron-withdrawing groups) significantly enhances potency by increasing the electrophilicity of the carboxamide.
Summary of Biological Activity & SAR
| Target | Mechanism | Key Structural Requirement | Therapeutic Indication |
| LtaS | Extracellular Domain Inhibition | N-sulfonyl or N-benzamide substitution on the carboxamide. | MRSA, VRE Infections |
| FAAH | Serine Hydrolase Inhibition | Lipophilic 5-phenyl group; N-alkyl/aryl carboxamide. | Neuropathic Pain, Anxiety |
| Cruzain | Cysteine Protease Inhibition | Electrophilic character of the carboxamide carbonyl. | Chagas Disease |
| NF-κB | Pathway Modulation | 2,5-disubstitution pattern essential. | Cancer (Anti-proliferative) |
References
-
Targeting LtaS in MRSA
- Title: Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic.
- Source:Nature Chemical Biology / NIH PubMed Central.
- Context: Identifies oxadiazole-carboxamides (e.g., HSGN-94) as inhibitors of Lipoteichoic Acid Synthase.
-
URL:[Link]
-
FAAH Inhibition
-
Anticancer & Scaffold Versatility
-
Cruzain Inhibition
Sources
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- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action for 1,3,4-Oxadiazole Compounds
Foreword: The Versatile Pharmacophore
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, consistently appearing in compounds exhibiting a vast spectrum of biological activities.[1][2][3][4] From combating microbial infections and mitigating inflammation to fighting the complexities of cancer, this five-membered heterocycle has proven to be a fertile ground for drug discovery.[1][2][5] Its favorable physicochemical and pharmacokinetic properties, including the ability to participate in hydrogen bonding, contribute significantly to its pharmacological prowess.[5][6] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to elucidating the precise mechanisms by which these potent molecules exert their therapeutic effects. We will navigate the multifaceted landscape of their biological targets and outline a systematic, field-proven approach to mechanistic investigation.
I. The Biological Activity Landscape of 1,3,4-Oxadiazoles: A Multifaceted Profile
The therapeutic potential of 1,3,4-oxadiazole derivatives is remarkably broad, with significant research highlighting their efficacy in several key areas:
-
Anticancer Activity: A substantial body of evidence points to the potent anti-proliferative effects of 1,3,4-oxadiazole compounds against various cancer cell lines.[7][8][9] Their mechanisms are diverse and often involve the inhibition of crucial enzymes and growth factors implicated in cancer progression, such as histone deacetylases (HDACs), topoisomerases, and telomerase.[7][10]
-
Antimicrobial Activity: The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[5][11][12][13] Their modes of action can involve targeting essential microbial enzymes like enoyl reductase and interfering with the synthesis of vital cellular components.[11]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Certain 1,3,4-oxadiazole compounds exhibit potent anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[14][15] Some derivatives are postulated to act by inhibiting the biosynthesis of prostaglandins.[14]
This diverse bioactivity underscores the necessity of a systematic and multi-pronged approach to unraveling the specific molecular interactions that drive the therapeutic effects of any given 1,3,4-oxadiazole compound.
II. The Core of the Investigation: A Step-by-Step Guide to Elucidating the Mechanism of Action
Determining the mechanism of action (MOA) is a critical step in drug discovery, providing the foundational knowledge for optimizing lead compounds and predicting potential therapeutic outcomes and side effects.[16][17] This section outlines a logical and experimentally robust workflow for investigating the MOA of novel 1,3,4-oxadiazole compounds.
Step 1: Target Identification - Pinpointing the Molecular Interlocutor
The initial and most crucial step is to identify the direct molecular target(s) of the 1,3,4-oxadiazole compound.[18][19][20] This can be approached through a combination of computational and experimental methods.
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the 1,3,4-oxadiazole compound) when bound to a target protein. By screening a library of known protein structures, researchers can identify proteins with high binding affinities for the compound of interest. This can provide crucial starting points for experimental validation. Molecular docking studies have been instrumental in suggesting the high affinity of certain 1,3,4-oxadiazole derivatives for enzymes like COX-2.
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By comparing the pharmacophore of the 1,3,4-oxadiazole compound to those of known drugs, potential targets can be inferred.
Experimental validation is paramount to confirm the computationally predicted targets and to discover novel ones.[18]
-
Affinity-Based Methods: These techniques are considered the most direct approaches for identifying protein targets that bind to a small molecule.[20][21]
-
Affinity Chromatography: This classic method involves immobilizing the 1,3,4-oxadiazole compound on a solid support (e.g., agarose beads).[22] A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These captured proteins can then be eluted and identified using techniques like mass spectrometry.[21]
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[21][22] Cell lysates are treated with the 1,3,4-oxadiazole compound and then subjected to limited proteolysis. The target protein, being protected by the bound compound, will remain intact and can be identified by comparing the protein profiles of treated and untreated samples using SDS-PAGE and mass spectrometry.[21]
-
-
Genetic and Genomic Methods: These approaches utilize genetic manipulations to identify targets by observing how changes in gene expression or function affect the cell's sensitivity to the compound.[20]
-
RNA Interference (RNAi) Screening: Systematically knocking down the expression of individual genes using siRNA or shRNA libraries can reveal which genes are essential for the compound's activity. A cell line that becomes resistant to the 1,3,4-oxadiazole compound upon the knockdown of a specific gene suggests that the protein encoded by that gene is a likely target.
-
The following diagram illustrates a generalized workflow for target identification:
Caption: A generalized workflow for target identification.
Step 2: Target Validation and Mechanistic Characterization
Once a putative target has been identified, the next crucial phase is to validate this interaction and characterize its functional consequences.[18]
If the identified target is an enzyme, quantifying the compound's inhibitory effect is a primary objective.[23][24][25] Enzyme inhibition assays are fundamental in drug discovery for determining the potency and mode of action of a compound.[16][23][26]
Protocol: General Enzyme Inhibition Assay
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
1,3,4-Oxadiazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate product)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the 1,3,4-oxadiazole compound.
-
In a microplate, add the assay buffer, the purified enzyme, and the diluted compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| Example 1,3,4-Oxadiazole A | COX-2 | 2.5 |
| Example 1,3,4-Oxadiazole B | HDAC1 | 0.8 |
| Reference Inhibitor | (Specific to enzyme) | (Known value) |
To further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by varying the concentrations of both the substrate and the inhibitor.[17]
Understanding how the interaction between the 1,3,4-oxadiazole compound and its target affects downstream cellular signaling pathways is essential for a complete mechanistic picture.[27][28][29]
Experimental Techniques:
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway. For example, if a 1,3,4-oxadiazole compound is hypothesized to inhibit the NF-κB pathway, western blotting can be used to measure the phosphorylation status of key proteins like IκB and p65.[30]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific transcription factor. By measuring the expression of the reporter gene, the activity of the corresponding signaling pathway can be assessed.
-
Gene Expression Profiling (e.g., RNA-Seq, Microarrays): These high-throughput methods provide a global view of the changes in gene expression in response to treatment with the 1,3,4-oxadiazole compound. Pathway analysis of the differentially expressed genes can reveal the signaling pathways that are most significantly affected.[28][31][32]
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer compounds:
Caption: Experimental workflow for the case study.
IV. Conclusion: A Roadmap to Mechanistic Insight
The 1,3,4-oxadiazole scaffold represents a treasure trove of therapeutic potential. However, realizing this potential requires a deep and nuanced understanding of how these compounds interact with biological systems at the molecular level. The integrated, multi-pronged approach outlined in this guide, combining in silico prediction with robust experimental validation, provides a clear roadmap for elucidating the mechanism of action of novel 1,3,4-oxadiazole derivatives. By systematically identifying their molecular targets, validating these interactions, and mapping their downstream cellular consequences, researchers can accelerate the development of this promising class of compounds into the next generation of effective and targeted therapies.
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- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018, December 18).
- What is an Inhibition Assay? - Blog - Biobide. (n.d.).
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- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - Frontiers. (n.d.).
- “Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus” | Letters in Applied Microbiology | Oxford Academic. (n.d.).
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).
- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed Central. (n.d.).
- Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed. (n.d.).
- Enzyme Inhibition: Types & Mechanisms | Vaia. (2024, September 4).
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Pathway Analysis: State of the Art - PMC. (n.d.).
- Mechanism of Action (MOA) | Sygnature Discovery Nottingham. (n.d.).
- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function | ACS Infectious Diseases. (2023, October 13).
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- Predicting mechanism of action of cellular perturbations with pathway activity signatures | Bioinformatics | Oxford Academic. (n.d.).
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- Gene ontology and pathway analysis - Bioinformatics for Beginners 2022. (n.d.).
- Gene set enrichment and pathway analysis - Single-cell best practices. (2022, December 11).
- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI. (n.d.).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed. (n.d.).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (n.d.).
- Examples of current 1,3,4‐oxadiazole‐based drugs. - ResearchGate. (n.d.).
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019, October 28).
- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (n.d.).
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. (2023, July 24).
- Selected examples of 1,3,4-oxadiazoles and their applications. - ResearchGate. (n.d.).
- Known experimental techniques to identify drug targets. - ResearchGate. (n.d.).
- The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026, February 10).
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (n.d.).
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The Discovery of Novel 5-Phenyl-1,3,4-Oxadiazole-2-Carboxamide Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of a specific, promising subclass: 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs. We will navigate the strategic considerations for the synthesis of these novel compounds, from foundational principles to detailed experimental protocols. Furthermore, this document outlines robust methodologies for their biological evaluation, with a focus on anticancer and antimicrobial applications, and delves into the critical analysis of structure-activity relationships (SAR) that drives the iterative process of drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights to accelerate the journey from compound design to lead optimization.
The Strategic Imperative of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planarity and the presence of hydrogen bond acceptors contribute to its ability to interact with a wide array of biological targets.[1][2] This versatile core is found in several marketed drugs, demonstrating its clinical significance.[1] The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold, in particular, offers a unique three-dimensional arrangement of functionalities. The phenyl ring at the 5-position can be readily modified to explore lipophilic and electronic interactions within a target's binding pocket. The carboxamide linkage at the 2-position provides a crucial hydrogen bonding motif and a point for further diversification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs: A Step-by-Step Methodology
The synthesis of the target analogs is a multi-step process that demands careful control of reaction conditions to ensure high yields and purity. The general synthetic strategy involves the construction of the core 5-phenyl-1,3,4-oxadiazol-2-amine, followed by acylation to introduce the carboxamide functionality.
Synthesis of the Key Intermediate: 5-Phenyl-1,3,4-oxadiazol-2-amine
The foundational step is the creation of the 2-amino-5-phenyl-1,3,4-oxadiazole intermediate. A common and efficient method involves the oxidative cyclization of a semicarbazone derivative of benzaldehyde.
Experimental Protocol:
-
Preparation of Benzaldehyde Semicarbazone:
-
To a solution of semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.15 mol) in 100 mL of aqueous ethanol (50%), add benzaldehyde (0.1 mol).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the benzaldehyde semicarbazone.
-
-
Oxidative Cyclization to 5-Phenyl-1,3,4-oxadiazol-2-amine:
-
Suspend the benzaldehyde semicarbazone (0.05 mol) in a suitable solvent such as ethanol.
-
Add a mild oxidizing agent, for instance, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, portion-wise at room temperature.[3]
-
Stir the reaction mixture for 4-6 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 5-phenyl-1,3,4-oxadiazol-2-amine.
-
Synthesis of the Final 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs
The final step involves the acylation of the 2-amino group with a variety of carboxylic acid derivatives. This allows for the introduction of diverse substituents to explore the structure-activity relationship.
Experimental Protocol:
-
Acylation of 5-Phenyl-1,3,4-oxadiazol-2-amine:
-
Dissolve 5-phenyl-1,3,4-oxadiazol-2-amine (0.01 mol) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (0.011 mol) or a pre-activated carboxylic acid (using a coupling agent like DCC or HATU).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
-
Caption: Synthetic workflow for 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs.
Physicochemical and Structural Characterization
Rigorous characterization of the synthesized analogs is paramount to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include C=O stretching for the amide, N-H stretching, and C=N stretching of the oxadiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide unambiguous structural information.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Biological Evaluation: Unveiling Therapeutic Potential
The synthesized 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs are subjected to a battery of biological assays to determine their therapeutic potential. Here, we focus on anticancer and antimicrobial screening as primary areas of interest for this scaffold.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5]
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow of the MTT assay for in vitro anticancer activity screening.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7]
Experimental Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension to achieve the final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
-
Structure-Activity Relationship (SAR) Analysis: Driving Lead Optimization
The data generated from the biological assays are crucial for establishing a structure-activity relationship (SAR). This analysis helps in understanding how different chemical modifications on the 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold influence its biological activity.
Key Considerations for SAR Analysis:
-
Substitution on the 5-phenyl ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of substituents on the phenyl ring can significantly impact activity. For instance, lipophilic groups might enhance membrane permeability, while hydrogen-bonding groups could improve target binding.
-
Variation of the carboxamide moiety: Modifying the "R" group of the carboxamide allows for the exploration of a wide chemical space. Aromatic, heterocyclic, or aliphatic side chains can be introduced to probe for optimal interactions with the target protein.
Table 1: Representative Anticancer Activity Data of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs
| Compound ID | R Group on Carboxamide | Substitution on 5-Phenyl Ring | IC₅₀ (µM) against MCF-7 |
| OXA-01 | Methyl | None | >100 |
| OXA-02 | Phenyl | None | 52.3 |
| OXA-03 | 4-Chlorophenyl | None | 25.1 |
| OXA-04 | 4-Methoxyphenyl | None | 38.7 |
| OXA-05 | Phenyl | 4-Chloro | 15.8 |
| OXA-06 | 4-Chlorophenyl | 4-Chloro | 8.2 |
Note: The data presented in this table is illustrative and intended for educational purposes.
-
A simple alkyl group at the carboxamide (OXA-01) is not favorable for activity.
-
Aromatic groups at the carboxamide are preferred (compare OXA-01 and OXA-02).
-
Electron-withdrawing groups on the carboxamide's phenyl ring, such as chlorine (OXA-03), enhance activity.
-
A chlorine substituent on the 5-phenyl ring also increases potency (compare OXA-02 and OXA-05).
-
The combination of favorable substituents on both the 5-phenyl and carboxamide moieties leads to the most potent analog in this series (OXA-06).
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of analogs. The biological screening protocols outlined in this guide provide a robust framework for identifying and characterizing lead compounds. The key to success in this endeavor lies in the systematic and iterative application of SAR principles to guide the design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising compounds, which will be critical for their further development as clinical candidates.
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Broth microdilution - Wikipedia.
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SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS - AfaSci.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC.
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC.
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC.
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Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega.
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC.
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC.
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2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - MDPI.
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The Antimicrobial Potential of 5-Phenyl-1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Mechanism of Action, and Structure-Activity Relationships for the Development of Novel Antimicrobial Agents
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 5-phenyl-1,3,4-oxadiazole derivatives as a promising class of antimicrobial agents. We delve into the synthetic methodologies for creating these compounds, explore their mechanisms of action against various pathogens, and dissect the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is found in numerous bioactive compounds and is recognized for its diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The presence of the 1,3,4-oxadiazole ring can enhance a molecule's biological efficacy by modifying its polarity and flexibility, which in turn improves its interaction with biological targets through hydrogen bonding, steric, electrostatic, and hydrophobic interactions.[3] The 5-phenyl-1,3,4-oxadiazole framework, in particular, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of antimicrobial potency and selectivity.
Synthetic Pathways to 5-Phenyl-1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of N,N'-diacylhydrazines.[4]
Conventional Synthesis: From Acid Hydrazides to Oxadiazoles
A prevalent method begins with the reaction of an acid hydrazide (or hydrazine) with an acid chloride (or carboxylic acid) to form a diacylhydrazine intermediate. This intermediate is then cyclized using a variety of dehydrating agents.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
-
Formation of Diacylhydrazine: An equimolar amount of an appropriate aroyl chloride is added dropwise to a solution of an acylhydrazide in a suitable solvent (e.g., pyridine) at 0°C. The reaction mixture is stirred for several hours at room temperature.
-
Cyclization: The resulting diacylhydrazine is isolated and then refluxed with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅), to effect cyclodehydration and form the 1,3,4-oxadiazole ring.[4][5]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. The cyclodehydration of unsymmetrical N,N'-diacylhydrazines to form 1,3,4-oxadiazoles can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating.[6]
Caption: General synthetic workflows for 5-phenyl-1,3,4-oxadiazole derivatives.
Antimicrobial Screening Methodologies
The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. Standardized and reproducible methods are essential for generating reliable data.
Agar Well Diffusion Method
This method provides a preliminary qualitative assessment of antibacterial activity.
Experimental Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 × 10⁸ CFU/mL) is prepared from a fresh culture.[7]
-
Plate Preparation: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and seeded with the bacterial inoculum.[7]
-
Well Creation and Compound Application: Wells are created in the solidified agar, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Standard antimicrobial screening workflows.
Mechanism of Action: Unraveling the Antimicrobial Effects
The 1,3,4-oxadiazole scaffold can interact with a variety of microbial targets, leading to a range of antimicrobial effects. The specific mechanism of action is often dependent on the nature of the substituents on the core ring structure.
Potential Molecular Targets:
-
Cell Wall Synthesis: Some oxadiazole derivatives have been shown to impair bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[8][9] This is a well-validated target for antibacterial drugs.
-
Enzyme Inhibition: These compounds can target essential microbial enzymes. For instance, they have been reported to inhibit enoyl reductase (InhA) and 14α-demethylase in mycobacteria, as well as GlcN-6-P synthase and thymidylate synthase in other bacteria.[3]
-
DNA Gyrase Inhibition: Certain derivatives have demonstrated the ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10]
-
Membrane Disruption: Some 1,3,4-oxadiazoles can disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death.[11]
-
Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS has been observed in bacteria treated with certain oxadiazole compounds, suggesting that oxidative stress contributes to their antibacterial effect.[11]
Caption: Plausible mechanisms of antimicrobial action for 5-phenyl-1,3,4-oxadiazole derivatives.
Structure-Activity Relationships (SAR): Designing for Potency
The antimicrobial activity of 5-phenyl-1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and oxadiazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective agents.
Substituents on the Phenyl Ring
The electronic and steric properties of substituents on the 5-phenyl ring play a significant role in modulating antimicrobial activity.
-
Electron-Withdrawing Groups: The presence of electronegative groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring has been shown to enhance antimicrobial effects.[5] These groups can influence the molecule's electronic distribution and its ability to interact with target sites.
-
Lipophilicity: Generally, increasing the lipophilicity of the molecule can facilitate its transport across the microbial cell membrane, thereby improving its antimicrobial activity.[5]
Substituents at the 2-Position of the Oxadiazole Ring
Modifications at the 2-position of the 1,3,4-oxadiazole ring have a profound impact on the compound's biological profile.
-
Aromatic and Heterocyclic Moieties: The introduction of other aromatic or heterocyclic rings, such as furan or pyridine, at this position can lead to compounds with significant antimicrobial activity.[5][7]
-
Amino Derivatives: 2-Amino-1,3,4-oxadiazole derivatives have also demonstrated notable antibacterial properties.[10]
Table 1: Illustrative SAR Data for 5-Phenyl-1,3,4-Oxadiazole Derivatives
| Compound ID | 5-Phenyl Substituent | 2-Oxadiazole Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| A | Unsubstituted | Methyl | >128 | >128 |
| B | 4-Nitro | Methyl | 32 | 64 |
| C | 4-Chloro | Methyl | 16 | 32 |
| D | Unsubstituted | 2-Furyl | 8 | 16 |
| E | 4-Nitro | 2-Furyl | 2 | 4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Future Directions and Conclusion
5-Phenyl-1,3,4-oxadiazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their synthetic accessibility, coupled with the potential for diverse functionalization, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of lead compounds based on established SAR to enhance activity against multidrug-resistant pathogens.
-
Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action for the most potent derivatives.
-
In Vivo Efficacy and Toxicology: Evaluation of promising candidates in animal models of infection and comprehensive toxicological profiling to assess their therapeutic potential.
-
Combination Therapies: Exploring the synergistic effects of 5-phenyl-1,3,4-oxadiazole derivatives with existing antibiotics to combat resistance.
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An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,3,4-oxadiazole-2-carboxamide
This guide provides a comprehensive technical overview of 5-phenyl-1,3,4-oxadiazole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This document delves into the synthesis, core physicochemical properties, and the experimental methodologies required for their validation, offering a foundational resource for researchers in drug discovery and development.
Synthetic Strategy and Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically involving the cyclodehydration of 1,2-diacylhydrazine precursors.[6][7] For the target molecule, 5-phenyl-1,3,4-oxadiazole-2-carboxamide, a robust synthetic route commences from readily available starting materials. The key step is the formation of the oxadiazole ring, which imparts significant thermal and chemical stability to the core structure.[4]
A logical pathway involves the reaction of benzohydrazide with an ethyl oxalyl chloride, followed by cyclization and subsequent amidation. The choice of phosphorus oxychloride (POCl₃) as a dehydrating agent is common and effective for this type of transformation.[6]
Caption: Synthetic workflow for 5-phenyl-1,3,4-oxadiazole-2-carboxamide.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-phenyl-1,3,4-oxadiazole-2-carboxamide, these properties are influenced by the aromatic phenyl ring, the electron-deficient oxadiazole core, and the hydrogen-bonding capable carboxamide group.
While extensive experimental data for this specific carboxamide is not aggregated in single sources, we can compile its fundamental properties and infer others from closely related, well-characterized analogs such as the corresponding carboxylic acid and thiol derivatives.
| Property | Data | Source / Method |
| Molecular Formula | C₉H₇N₃O₂ | Calculated |
| Molecular Weight | 189.17 g/mol | Calculated |
| Appearance | Expected to be a solid, likely a white or off-white powder. | Inferred from analogs like 5-phenyl-1,3,4-oxadiazole-2-thiol (solid)[8] and 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (solid). |
| Melting Point (mp) | Not reported. Analog: 5-phenyl-1,3,4-oxadiazole-2-thiol has a melting point of 219-222 °C.[8] | The carboxamide's melting point is expected to be high due to potential intermolecular hydrogen bonding. |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO and DMF. | The oxadiazole core generally improves aqueous solubility compared to more lipophilic isosteres, but the phenyl group reduces it.[2][9] |
| Lipophilicity (LogP) | Predicted to be in the range of 1.0 - 2.0. | The phenyl group increases lipophilicity, while the oxadiazole and carboxamide moieties decrease it. This balance is critical for cell membrane permeability.[10][11] |
| pKa | The amide proton (-CONH₂) is weakly acidic, with a pKa typically > 16. | The oxadiazole nitrogens are weakly basic. |
Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic methods. The expected spectral data for 5-phenyl-1,3,4-oxadiazole-2-carboxamide are as follows:
-
¹H NMR (Proton NMR): The spectrum (in DMSO-d₆) should feature multiplets for the phenyl protons between δ 7.5-8.1 ppm.[7][12] Two distinct singlets corresponding to the two protons of the -CONH₂ group are expected, likely in the δ 7.5-8.5 ppm range, which can exchange with D₂O.
-
¹³C NMR (Carbon NMR): Characteristic signals would include those for the oxadiazole ring carbons (C2 and C5) in the highly deshielded region of δ 155-165 ppm.[7][13] The amide carbonyl carbon would appear around δ 160-170 ppm. Phenyl carbon signals would be observed in the δ 125-135 ppm range.[14]
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.[12][14]
-
N-H stretch: Two bands for the primary amide around 3400-3200 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption around 1680-1650 cm⁻¹.
-
N-H bend (Amide II): Around 1640-1550 cm⁻¹.
-
C=N stretch (Oxadiazole): Around 1615-1570 cm⁻¹.
-
C-O-C stretch (Oxadiazole): Around 1250-1050 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 189. Fragmentation would likely involve the loss of the carboxamide group or cleavage of the oxadiazole ring.[13]
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, protocols must be robust and contain internal checks. Here we detail methodologies for determining key physicochemical parameters.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method
The LogP value is a critical measure of lipophilicity. The shake-flask method, though traditional, remains the gold standard when performed correctly.
Causality: This protocol is designed to achieve true equilibrium of the analyte between two immiscible phases (n-octanol and water), providing a direct measure of its partitioning behavior, which is fundamental to predicting its movement across biological membranes.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol) at a concentration that can be accurately measured by UV-Vis spectroscopy (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol phase and 10 mL of the pre-saturated water phase. Add a small, precise volume of the stock solution.
-
Equilibration: Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and partitioning. Allow the layers to separate completely, aided by centrifugation if an emulsion forms.
-
Sampling & Analysis: Carefully withdraw a sample from each phase. Measure the concentration of the compound in each phase using a calibrated UV-Vis spectrophotometer at the compound's λ_max.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
Validation: Repeat the experiment with different initial concentrations and phase volume ratios. Consistent LogP values validate the method and confirm true equilibrium was reached.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Protocol 2: Melting Point Determination
Causality: The melting point provides a quick, reliable indication of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.
Conclusion and Future Directions
5-phenyl-1,3,4-oxadiazole-2-carboxamide is a molecule with significant potential, stemming from the stable and biologically active 1,3,4-oxadiazole core. Its physicochemical profile is defined by a balance between the lipophilic phenyl ring and the polar carboxamide and oxadiazole functionalities. This balance results in modest lipophilicity and opportunities for specific hydrogen bonding interactions, which are desirable traits for drug candidates. The protocols and data presented in this guide provide a solid framework for researchers to synthesize, characterize, and ultimately harness the therapeutic potential of this and related compounds. Further investigation should focus on obtaining quantitative solubility data and evaluating the compound's permeability in cell-based assays to fully map its drug-like properties.
References
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AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. Available at: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]
- El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
-
Murphy, J. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Ochał, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules. Available at: [Link]
-
Prambhat, D. V. & Tyagi, G. S. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
Gomathy, S. S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Kumar, R., et al. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Future Journal of Pharmaceutical Sciences. Available at: [Link]
- Khan, I., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
-
El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wieczorek, M., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]
- Al-Obaidi, A. H. M. (2011).
-
Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. ResearchGate. Available at: [Link]
-
PubChem. N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. Available at: [Link]
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De Marino, S., et al. (2018). Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
- Sulman, A., et al. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
-
Ghorab, M. M., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Future Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Microwave-assisted synthesis of 5-phenyl-1,3,4-oxadiazole derivatives.
[1][2]
Experimental Protocols
Safety Pre-requisite: Microwave Safety
-
Warning: Reactions involving POCl₃ generate HCl gas. NEVER use a sealed vessel for POCl₃ reactions unless the system is specifically rated for high-pressure corrosive gas evolution.
-
Recommendation: Use an Open-Vessel microwave system fitted with a reflux condenser and a scrubber for acid vapors.
Protocol 1: POCl₃-Mediated Cyclodehydration
Best for: Converting existing hydrazides into oxadiazoles with high functional group tolerance.
Reagents:
-
Substituted Benzohydrazide (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv, acts as solvent/reagent)
-
Substituted Benzoic Acid (1.0 equiv)
Workflow:
-
Preparation: In a microwave-transparent vessel (Pyrex or Quartz), mix 1.0 mmol of benzohydrazide and 1.0 mmol of the corresponding benzoic acid.
-
Addition: Carefully add 5 mL of POCl₃. (Perform in a fume hood).
-
Irradiation: Place the vessel in the microwave reactor (Open vessel mode with reflux condenser).
-
Power: 100 W (Dynamic control)
-
Temperature: 90–100°C
-
Time: 10–15 minutes.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 200g of crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze (exothermic!).
-
Isolation: Neutralize the suspension with 10% NaHCO₃ solution until pH ~8. The solid precipitate is the crude oxadiazole.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF.
Validation Check:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should show a distinct spot with higher R_f than the starting hydrazide.
-
Yield Expectation: 85–96%.
Protocol 2: Iodine-Mediated Oxidative Cyclization
Best for: "Green" synthesis avoiding corrosive chlorides. Uses aldehydes instead of acids.
Reagents:
-
Aryl Hydrazide (1.0 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Molecular Iodine (I₂) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: DMSO or Ethanol (Green alternative)
Workflow:
-
Condensation (In situ): Mix hydrazide and aldehyde in ethanol (5 mL). MW irradiate at 80°C for 2 mins to form the acylhydrazone.
-
Cyclization: Add K₂CO₃ and I₂ to the same vessel.
-
Irradiation:
-
Power: 200 W
-
Temperature: 100°C
-
Time: 5–8 minutes.
-
-
Work-up: Pour mixture into aqueous sodium thiosulfate (5%) to quench unreacted iodine.
-
Isolation: Extract with ethyl acetate or filter the precipitate if solid.
Mechanism: Iodine induces the formation of an imidoyl iodide intermediate, which undergoes intramolecular nucleophilic attack by the oxygen, followed by oxidation to the aromatic oxadiazole.
Comparative Data Analysis
The following table summarizes the efficiency gains of MW protocols over conventional heating (Oil Bath Reflux).
| Parameter | Conventional Heating (Reflux) | Microwave Protocol (Protocol 1) | Microwave Protocol (Protocol 2) |
| Reaction Time | 4 – 12 Hours | 10 – 15 Minutes | 5 – 8 Minutes |
| Yield | 60 – 75% | 85 – 96% | 88 – 95% |
| Solvent Usage | High (20-50 mL) | Low/Neat (5 mL) | Low (5 mL) |
| Energy Efficiency | Low (Conductive loss) | High (Direct coupling) | High |
| Purity (Crude) | Moderate (Side products) | High | High |
Characterization & Validation
To validate the synthesis of 2,5-diphenyl-1,3,4-oxadiazole , look for these spectral signatures:
-
IR Spectroscopy (KBr):
-
Absence of C=O (amide) band at ~1650 cm⁻¹.
-
Absence of NH stretching at ~3200–3400 cm⁻¹.
-
Appearance of C=N stretching at 1600–1620 cm⁻¹ .
-
Appearance of C–O–C stretching (oxadiazole ring) at 1020–1080 cm⁻¹ .
-
-
¹H NMR (CDCl₃, 300 MHz):
-
Aromatic protons appear as multiplets between δ 7.4 – 8.2 ppm .
-
Crucial: Disappearance of the NH singlet (usually δ 8.0–10.0 ppm) and CHO singlet (if using Protocol 2).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to moisture. | Ensure POCl₃ is fresh and glassware is dry. Water hydrolyzes the reagent. |
| Charring/Blackening | "Hot spots" in the microwave field. | Use a magnetic stirrer bar during irradiation to distribute heat. Reduce Power. |
| Vessel Failure | Pressure buildup from HCl/gases. | Switch to Open-Vessel mode with a condenser. Do not cap tightly! |
| Impure Product | Unreacted hydrazide remaining. | Extend MW time by 2-minute increments; check TLC. Perform acid wash to remove unreacted hydrazide. |
Workflow Visualization
References
-
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
- Title: Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Deriv
- Source: N
-
URL:[Link]
-
Iodine-Mediated Oxidative Cyclization
-
Green Synthesis Overview
-
POCl3 Method Specifics
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 5. wjarr.com [wjarr.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Phenyl-1,3,4-oxadiazole-2-carboxamide in Antimicrobial Assays
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel therapeutic agents is paramount, and heterocyclic compounds have emerged as a promising frontier in this endeavor. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its diverse pharmacological activities, including potent antimicrobial effects.[1][2][3][4] The 5-phenyl-1,3,4-oxadiazole-2-carboxamide core represents a key pharmacophore, with derivatives demonstrating notable activity against a spectrum of bacterial and fungal pathogens.[1][5][6][7]
The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential microbial processes.[5] These mechanisms can include the inhibition of crucial enzymes like peptide deformylase or DNA gyrase, disruption of cell wall synthesis, or interference with nucleic acid and protein synthesis.[2][5] The structural versatility of the 1,3,4-oxadiazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial potential of 5-phenyl-1,3,4-oxadiazole-2-carboxamide and its analogues. The following protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy in determining key antimicrobial parameters.[8][9]
Core Antimicrobial Assays: A Triad of Methodologies
A robust evaluation of a novel antimicrobial agent necessitates a multi-faceted approach. The following three assays form the cornerstone of in vitro antimicrobial susceptibility testing:
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This quantitative method establishes the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[10][11][12] It is considered a gold-standard technique for its accuracy and ability to provide a precise measure of antimicrobial potency.[13]
-
Kirby-Bauer Disk Diffusion Susceptibility Test: A widely used qualitative or semi-quantitative method, the disk diffusion assay provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[14][15][16][17] It is particularly valuable for screening multiple compounds or strains simultaneously.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18][19][20] Determining the MBC is crucial for understanding the ultimate effect of the compound on microbial viability.[18]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the steps for determining the MIC of 5-phenyl-1,3,4-oxadiazole-2-carboxamide using the broth microdilution method in a 96-well microtiter plate format.[11][13][21]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism.[11] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.[11]
Materials
-
5-phenyl-1,3,4-oxadiazole-2-carboxamide (or analogue)
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Step-by-Step Methodology
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the 5-phenyl-1,3,4-oxadiazole-2-carboxamide and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[22] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] A spectrophotometer can be used for more precise standardization (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
In the first well of each row to be tested, add an additional 100 µL of the test compound stock solution, appropriately diluted in broth to twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (inoculum without the test compound), and the twelfth well will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal species may require longer incubation periods (24-48 hours).
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[11] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualization of MIC Determination Workflow
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol outlines the standardized procedure for the Kirby-Bauer disk diffusion test to assess the susceptibility of microorganisms to 5-phenyl-1,3,4-oxadiazole-2-carboxamide.[14][15][16]
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism.[17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[17]
Materials
-
5-phenyl-1,3,4-oxadiazole-2-carboxamide
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Step-by-Step Methodology
-
Preparation of Test Disks:
-
Prepare a solution of 5-phenyl-1,3,4-oxadiazole-2-carboxamide in a suitable volatile solvent (e.g., ethanol, methanol) at a desired concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of the solution onto each sterile filter paper disk and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Follow the same procedure as described in Protocol 1 (Step 2) to prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[22]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[14][17][22]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[14][17]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive charts for standard antibiotics.[15] For novel compounds, the zone diameter provides a qualitative or semi-quantitative measure of activity.
-
Visualization of Kirby-Bauer Test Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This protocol is an extension of the MIC assay and is used to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[18][20]
Principle
Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an agar medium that does not contain the test compound.[18] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable cells compared to the initial inoculum.[18][19]
Materials
-
Completed MIC microtiter plate
-
Nutrient Agar or other suitable non-selective agar plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-plate or spread it onto a separate, clearly labeled agar plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 24-48 hours, or until sufficient growth is observed on the control plate.
-
-
Reading and Interpretation:
Data Presentation and Interpretation
For clarity and comparative analysis, the results from these assays should be tabulated.
Table 1: Example MIC and MBC Data for 5-Phenyl-1,3,4-oxadiazole-2-carboxamide (Compound X)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |
| Candida albicans ATCC 90028 | 16 | 32 | 2 | Fungicidal |
Table 2: Example Zone of Inhibition Data from Kirby-Bauer Test for Compound X (50 µ g/disk )
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 22 |
| Escherichia coli ATCC 25922 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | 10 |
| Candida albicans ATCC 90028 | 18 |
Conclusion and Future Directions
The protocols detailed in these application notes provide a standardized framework for the initial in vitro evaluation of 5-phenyl-1,3,4-oxadiazole-2-carboxamide and its derivatives as potential antimicrobial agents. Consistent application of these methods is essential for generating reliable and comparable data, which is the foundation for further preclinical development. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships (SAR) to optimize potency and spectrum, and evaluating in vivo efficacy and safety profiles. The 1,3,4-oxadiazole scaffold continues to be a rich source of novel antimicrobial leads, and rigorous, systematic evaluation is key to unlocking its full therapeutic potential.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Ansari, M. F., & Ahmad, S. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(11), e2200277. [Link]
-
Aryal, S. (2022, November 11). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
Broth microdilution. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Chourasiya, A., Suthar, A., & Sharma, V. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed Research International, 2014, 672395. [Link]
-
Coles, J. A., & Anderson, M. J. (2011). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 1(1), e28. [Link]
-
Hudzicki, J. (2009). Broth Microdilution. MI - Microbiology. Retrieved from [Link]
-
Microbiology in Pictures. (2024, January 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]
-
Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
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Tok, F., Ilgın, S., Özalp, H., Kuş, C., & Özdemir, A. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Synthetic Communications, 52(10), 1317–1328. [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Asadipour, A., Fakhri, S., & Mirzaei, A. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Mazandaran University of Medical Sciences, 23(102), 86-93.
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). Kirby-Bauer Disk Diffusion Susceptibility Test. Retrieved from [Link]
- Waites, K. B., Bade, D. J., & Talkington, D. F. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI M43-A.
- Derawey, S. H., Mousa, M. N., & Al-Amiery, A. A. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 1950-1955.
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Minimum bactericidal concentration. (2023, December 19). In Wikipedia. Retrieved from [Link]
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Chourasiya, A., Suthar, A., & Sharma, V. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 672395. [Link]
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Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
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World Organisation for Animal Health. (2021). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
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Baltekin, Y., & Sirin, Y. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1367. [Link]
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Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar.
- Kumar, R., & Singh, P. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, 3(3), 1-13.
- Al-Masoudi, N. A., & Al-Salihi, A. A. (2009). Synthesis, antibacterial activity of 2-amino 5-phenyl-1,3,4-oxadiazole derivatives. Baghdad Science Journal, 6(4), 794-801.
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Tok, F., Ilgın, S., Özalp, H., Kuş, C., & Özdemir, A. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Synthetic Communications, 52(10), 1317-1328. [Link]
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Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(11), 7862–7875. [Link]
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Douglas, E. J. A., Marshall, B., Alghamdi, A., Joseph, E. A., Duggan, S., Vittorio, S., De Luca, L., Serpi, M., & Laabei, M. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(3), 646–657. [Link]
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Optimized In-Vivo Protocol: Anti-Inflammatory Profiling of 1,3,4-Oxadiazole Scaffolds
Executive Summary & Pharmacophore Context
The 1,3,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for esters and amides to enhance metabolic stability and lipophilicity. In the context of inflammation, derivatives of this scaffold are frequently designed to target the Cyclooxygenase-2 (COX-2) enzyme, aiming to reduce prostaglandin synthesis without the gastric toxicity associated with classical NSAIDs (which inhibit COX-1).
This guide details the Carrageenan-Induced Paw Edema model, the "gold standard" assay for screening acute anti-inflammatory activity of oxadiazole derivatives. Unlike generic protocols, this document focuses on the specific physicochemical challenges of oxadiazoles (solubility) and the biphasic mechanistic validation required for high-impact publication.
Pre-Formulation & Vehicle Selection (Critical Step)
The Challenge: 1,3,4-oxadiazole derivatives often exhibit poor aqueous solubility due to their aromatic, lipophilic nature. Administering a precipitate rather than a suspension yields erratic pharmacokinetic (PK) profiles and false negatives.
Recommended Formulation Strategy: Do not use pure DMSO for oral gavage (PO) as it can be irritating and confound inflammatory readouts.
| Component | Concentration | Function |
| Active Compound | Variable (e.g., 10, 20, 50 mg/kg) | Test Article |
| Suspending Agent | 0.5% w/v Carboxymethyl Cellulose (CMC) | Maintains homogeneity |
| Surfactant | 0.1% - 0.5% Tween 80 | Enhances wetting of hydrophobic oxadiazole crystals |
| Saline | q.s. (Quantity sufficient) | Isotonic base |
Bench Note: Sonicate the final suspension for 10–15 minutes prior to dosing. If the compound remains particulate, consider micronization. Always prepare fresh vehicle daily.
Core Protocol: Carrageenan-Induced Paw Edema[1][2][3]
This model is chosen because it is highly reproducible and biphasic, allowing researchers to distinguish between early-phase mediators (histamine/serotonin) and late-phase mediators (prostaglandins/COX-2), the latter being the primary target of oxadiazoles.
Experimental Design & Groups
-
Animals: Wistar Albino Rats (150–200g) are preferred over mice for plethysmometry accuracy.
-
Acclimatization: 7 days at 22±2°C, 12h light/dark cycle.
-
Fasting: Overnight (12h) prior to the experiment with free access to water. This standardizes absorption.
Treatment Groups (n=6 per group):
-
Vehicle Control: 0.5% CMC (10 mL/kg).
-
Standard Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg) – Essential for COX-2 validation.
-
Test Group Low: Oxadiazole Derivative (e.g., 10 mg/kg).[1]
-
Test Group High: Oxadiazole Derivative (e.g., 50 mg/kg).
Step-by-Step Workflow
Step 1: Baseline Measurement (
Step 2: Drug Administration (
-
Why? Oxadiazoles require time for absorption and distribution to reach peak plasma concentration (
) by the time the inflammatory cascade triggers prostaglandin release.
Step 3: Induction (
-
Technique: Use a 26G needle. A correct injection forms a small, immediate bleb.
Step 4: Post-Induction Measurements
Measure paw volume (
-
Critical Checkpoint: The 3rd and 4th hours are the most critical for oxadiazoles, as this window corresponds to peak COX-2 activity and Prostaglandin E2 (PGE2) release.
Visual Workflow (DOT Diagram)
Figure 1: Chronological workflow for the Carrageenan-induced paw edema assay. Note the critical Phase 2 window where oxadiazole efficacy is most pronounced.
Mechanistic Validation & Biochemical Analysis
Mere reduction in swelling is insufficient for high-impact journals. You must prove the mechanism. 1,3,4-oxadiazoles typically act by inhibiting the Arachidonic Acid (AA) pathway.
Tissue Collection: At the end of the experiment (6h), sacrifice the animals. Amputate the inflamed paw, weigh it, and homogenize in phosphate buffer (pH 7.4) for biochemical assays.
Key Biomarkers to Quantify:
-
PGE2 (ELISA): Direct measure of COX-2 inhibition.
-
TNF-
& IL-6: Pro-inflammatory cytokines often suppressed by oxadiazoles. -
MPO (Myeloperoxidase): A marker of neutrophil infiltration.
Signaling Pathway & Intervention (DOT Diagram)
Figure 2: The Arachidonic Acid cascade. 1,3,4-oxadiazoles are designed to selectively inhibit COX-2, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandin E2.
Data Analysis & Statistical Validity
Calculation of Edema and Inhibition
The raw data is the paw volume (
The Percentage Inhibition (%I) is calculated using the formula:
Statistical Methods
-
Software: GraphPad Prism or SPSS.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the Vehicle Control).
-
Significance: P-values < 0.05 are considered statistically significant.
Interpretation of Results
-
0–2 Hours: Inhibition here suggests activity against histamine/serotonin (less common for pure COX inhibitors).
-
3–6 Hours: Strong inhibition here confirms anti-inflammatory activity mediated via the COX-2/Prostaglandin pathway. This is the expected profile for potent 1,3,4-oxadiazoles.
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.
-
Chawla, G., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test.
-
[4]
-
-
Alfayomy, A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors.[5] Bioorganic Chemistry.
-
Creative Biolabs. Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service.[6]
Sources
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- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Note: High-Purity Isolation of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide via RP-HPLC
Abstract & Introduction
5-phenyl-1,3,4-oxadiazole-2-carboxamide (CAS: 865287-35-0) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and enzyme inhibitor development (e.g., Notum carboxylesterase inhibitors). While synthetic routes via oxidative cyclization of acylhydrazides are well-established, obtaining pharmaceutical-grade purity (>98%) remains challenging due to the persistence of unreacted hydrazides and regioisomeric byproducts.
This Application Note provides a definitive protocol for the analytical quantification and preparative isolation of 5-phenyl-1,3,4-oxadiazole-2-carboxamide. Unlike generic methods, this protocol addresses the specific solubility and ionization challenges of the oxadiazole-carboxamide motif, utilizing a pH-controlled Reverse-Phase HPLC (RP-HPLC) strategy to ensure sharp peak shape and maximum recovery.
Compound Profile
| Property | Value | Notes |
| Formula | ||
| MW | 189.17 g/mol | |
| LogP (Calc) | ~1.2 - 1.6 | Moderately lipophilic; Retainable on C18 |
| pKa | ~-0.5 (Amide), ~2.5 (Oxadiazole N) | Weakly basic; Acidic mobile phase required |
| Solubility | DMSO, MeOH, ACN | Sparingly soluble in water |
| UV Max | 254 nm, 280 nm | Strong aromatic conjugation |
Analytical Method (QC & Purity Check)
Objective: To assess crude purity and validate fractions post-purification.
Method Rationale
The 1,3,4-oxadiazole ring contains nitrogen atoms capable of hydrogen bonding with residual silanols on silica columns, leading to peak tailing. We utilize a Formic Acid (FA) modifier to suppress silanol ionization and protonate the oxadiazole, ensuring symmetrical peaks. A C18 column with high carbon load is selected to maximize interaction with the phenyl ring.
Protocol Parameters
| Parameter | Condition |
| Column | C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 4.6 × 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Injection Vol. | 5 - 10 µL |
| Sample Diluent | 50:50 Water:ACN (or DMSO if solubility is poor) |
Gradient Table (Analytical)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Preparative Purification Protocol
Objective: Scale-up isolation of target compound from crude reaction mixture.
Scale-Up Calculation
To transition from Analytical (4.6 mm ID) to Preparative (19 mm ID), we apply the scale-up factor (
Preparative Conditions[1][3][4][5][6][7][8][9]
-
Column: C18 Prep Column, 5 or 10 µm, 19 × 150 mm (or 30 × 150 mm for >100mg batches).
-
Flow Rate: 17 mL/min (for 19mm ID).
-
Wavelength: 254 nm (High Sensitivity) and 280 nm (Lower Sensitivity to avoid saturation).
-
Collection Trigger: Threshold (Slope) or Time-Windows based on analytical retention time (RT).
Step-by-Step Workflow
-
Sample Prep: Dissolve crude solid in minimal DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulate matter (crucial to prevent column clogging).
-
Scout Run: Inject a small volume (e.g., 100 µL) to confirm RT matches the analytical method.
-
Stacked Injections: Execute the gradient. Collect fractions eluting at the target RT (typically ~6.5 - 7.5 min in a standard gradient).
-
Post-Processing: Pool fractions. Remove ACN via rotary evaporation (bath temp < 40°C). Lyophilize the remaining aqueous phase to obtain the white/off-white powder.
Visualized Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process from crude synthesis to final pure compound.
Caption: Figure 1. End-to-end workflow for the isolation of 5-phenyl-1,3,4-oxadiazole-2-carboxamide.
Figure 2: Troubleshooting Peak Shape
Common issues with oxadiazoles and their remediation.
Caption: Figure 2. Troubleshooting logic for chromatographic anomalies specific to nitrogen heterocycles.
Troubleshooting & Scientific Validation
Causality of Experimental Choices
-
Mobile Phase Acidification: The 1,3,4-oxadiazole ring is electron-deficient but contains basic nitrogens. Without acidification, these nitrogens interact with silanols on the silica support, causing tailing. We use 0.1% Formic Acid (pH ~2.7) to protonate these sites and ensure a single, sharp species elutes.
-
Solvent Matching: Injecting pure DMSO (strong solvent) onto a high-aqueous initial gradient (weak solvent) causes "breakthrough," where the analyte travels with the DMSO plug rather than interacting with the column. Diluting the sample 1:1 with water before injection mitigates this.
Self-Validating System[4]
-
Retention Time Confirmation: The target peak must elute after the void volume (t0) but before the wash step. If RT < 2 min, the gradient starts too strong (reduce initial %B).
-
UV Ratio Check: If using a DAD detector, compare spectra at the leading edge, apex, and tail of the peak. They must overlay perfectly to confirm peak purity.
References
Application Notes and Protocols for Computational Bioactivity Prediction of 1,3,4-Oxadiazole Derivatives
Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acids and esters.[1] This five-membered heterocyclic scaffold is a constituent of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5] The versatility of the 1,3,4-oxadiazole nucleus allows for structural modifications that can fine-tune the biological activity of derivatives, making it a highly attractive framework in the quest for novel therapeutic agents.[6]
The ever-expanding library of synthesized 1,3,4-oxadiazole derivatives presents a significant challenge and opportunity for drug development. Sifting through countless potential candidates for a specific biological target is a resource-intensive endeavor. This is where computational chemistry emerges as an indispensable tool, enabling the prediction of bioactivity, elucidation of mechanisms of action, and rational design of more potent and selective drug candidates.[7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the application of key computational chemistry methods for the bioactivity prediction of 1,3,4-oxadiazole derivatives. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.
I. Quantitative Structure-Activity Relationship (QSAR) Modeling: Deciphering the Molecular Blueprint of Bioactivity
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that govern a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.[9][10][11]
A. The Rationale Behind QSAR for 1,3,4-Oxadiazoles
For a series of 1,3,4-oxadiazole derivatives, variations in substituents at different positions of the ring will lead to changes in their physicochemical properties, such as hydrophobicity, electronics, and sterics. These properties, in turn, influence how the molecules interact with their biological target. QSAR provides a systematic way to quantify these property changes and correlate them with observed biological activity.
B. Experimental Workflow for 2D-QSAR Modeling
The following protocol outlines a typical workflow for developing a 2D-QSAR model.
Caption: A standard workflow for a molecular docking study.
C. Detailed Protocol for Molecular Docking
1. Protein Preparation:
- Objective: To prepare the 3D structure of the target protein for docking.
- Procedure:
- Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
- Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, Discovery Studio), remove water molecules and any co-crystallized ligands.
- Add polar hydrogens and assign partial charges to the protein atoms.
2. Ligand Preparation:
- Objective: To generate 3D conformers of the 1,3,4-oxadiazole derivatives.
- Procedure:
- Draw the 2D structures of the ligands and convert them to 3D structures.
- Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
- Assign partial charges and define rotatable bonds.
3. Binding Site Definition:
- Objective: To specify the region on the protein where the docking simulation will be performed.
- Procedure:
- If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it.
- Alternatively, use binding site prediction tools to identify potential active sites.
- Define a grid box that encompasses the entire binding pocket.
4. Docking Simulation:
- Objective: To predict the binding poses and affinities of the ligands.
- Procedure:
- Use docking software (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations.
- The software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
5. Analysis of Results:
- Objective: To visualize and interpret the docking results.
- Procedure:
- Analyze the top-ranked docking poses for each ligand.
- Visualize the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
- Compare the binding modes and scores of different 1,3,4-oxadiazole derivatives to understand structure-activity relationships.
III. Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Molecular Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow for the study of the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose and calculate binding free energies. [12][13][14]
A. The Rationale Behind MD Simulations for 1,3,4-Oxadiazoles
MD simulations can validate the binding poses obtained from molecular docking. By simulating the movement of atoms over time, one can observe whether a 1,3,4-oxadiazole derivative remains stably bound in the active site or if it dissociates. Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding, which are not captured by rigid-receptor docking. [15][16]
B. Experimental Workflow for Molecular Dynamics Simulation
Caption: A typical workflow for conducting a molecular dynamics simulation.
C. Detailed Protocol for MD Simulation
1. System Setup:
- Objective: To prepare the initial system for simulation.
- Procedure:
- Start with the best-docked pose of the 1,3,4-oxadiazole-protein complex.
- Use a force field (e.g., AMBER, CHARMM, GROMOS) to describe the potential energy of the system.
- Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
- Add counter-ions to neutralize the system.
2. Minimization and Equilibration:
- Objective: To relax the system and bring it to the desired temperature and pressure.
- Procedure:
- Perform energy minimization to remove any steric clashes.
- Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
- Equilibrate the system at constant pressure (NPT ensemble) to achieve the correct density.
3. Production Run:
- Objective: To generate a trajectory of the system's dynamics.
- Procedure:
- Run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
- Save the coordinates of all atoms at regular intervals.
4. Trajectory Analysis:
- Objective: To extract meaningful information from the MD trajectory.
- Procedure:
- Calculate the root-mean-square deviation (RMSD) to assess the stability of the protein and the ligand.
- Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
- Monitor the hydrogen bonds and other interactions between the ligand and the protein over time.
- Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy. [17] Table 2: Common Software for Computational Chemistry
| Method | Software Examples |
| QSAR | R, Python (scikit-learn), MOE, Schrödinger |
| Molecular Docking | AutoDock Vina, Glide, GOLD, Discovery Studio |
| Molecular Dynamics | GROMACS, AMBER, NAMD, Desmond |
Conclusion: An Integrated Computational Approach
The computational methods outlined in these application notes—QSAR, molecular docking, and molecular dynamics—are not mutually exclusive. In fact, they are most powerful when used in an integrated fashion. A typical drug discovery project might start with a QSAR study to identify promising scaffolds, followed by molecular docking to understand their binding modes, and finally, MD simulations to validate the most promising candidates. By leveraging these computational tools, researchers can accelerate the discovery and development of novel 1,3,4-oxadiazole-based therapeutics.
References
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Archiv der Pharmazie, 353(7), e2000032.
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.). Semantic Scholar.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). IntechOpen.
- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2021). Journal of University of Shanghai for Science and Technology, 23(7).
- A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4-oxadiazole derivatives using PLS regression. (2019).
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research & Reviews: Journal of Chemistry, 4(4).
- Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2017). Research in Pharmaceutical Sciences, 12(3), 205–214.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).
- Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. (2018). International Journal of Molecular Sciences, 19(11), 3606.
- Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000–2025). (2026).
- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry, 13(3), 298.
- Synthesis, Characterization, Antimicrobial Activity, and Docking Study of Some 1,3,4-Oxadiazole Derivatives with Tert. (2024). Iranian Journal of Chemistry and Chemical Engineering, 43(9), 3221-3236.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biomolecules, 12(11), 1612.
- Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. (2024). Journal of Biomolecular Structure & Dynamics, 42(19), 10323–10341.
- Oxadiazole: A highly versatile scaffold in drug discovery. (2022). Archiv der Pharmazie, 355(8), e2200123.
- Investigation of 1, 3, 4 Oxadiazole Derivative in PTZ-Induced Neurodegeneration: A Simulation and Molecular Approach. (2021). Neuroscience and Biomedical Engineering, 9(3), 211-222.
- Docking and molecular dynamic simulations: study of 1, 3, 4-oxadiazole- chalcone hybrid derivatives to search new active anticancer agents. (2016). Thai Journal of Pharmaceutical Sciences, 40(4), 179-184.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). Journal of Biomolecular Structure & Dynamics.
- Docking and molecular dynamic simulations: Study of 1, 3, 4-oxadiazole-chalcone hybrid derivatives to search new active anticancer agents. (2016).
- (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023).
Sources
- 1. PRIME PubMed | Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development [unboundmedicine.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jusst.org [jusst.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Structure-Activity Relationship (SAR) studies of 5-phenyl-1,3,4-oxadiazole analogs.
Senior Application Scientist: Dr. Aris Thorne Department: Medicinal Chemistry & Lead Optimization Support Status: Online 🟢
Welcome to the Oxadiazole Optimization Hub
This centralized support guide addresses the specific challenges encountered during the design, synthesis, and biological evaluation of 5-phenyl-1,3,4-oxadiazole scaffolds. Unlike generic heterocyclic guides, this resource focuses on the unique electronic and physicochemical behaviors of this "privileged scaffold."
Module 1: Synthetic Troubleshooting (The "Hardware")
User Query: "I am using the standard POCl₃ cyclization method on my hydrazide precursor, but my yields are inconsistent (<40%), and I'm seeing significant tar formation. What is going wrong?"
Diagnosis: The phosphorus oxychloride (POCl₃) mediated cyclodehydration is the industry standard but is notoriously sensitive to moisture and thermal runaway . The "tar" is likely polymerized hydrazide or decomposition products caused by uncontrolled exotherms.
Troubleshooting Protocol:
-
The "Dry" Rule: POCl₃ acts as both solvent and reagent. If your hydrazide precursor is "wet" (contains residual water or ethanol from the previous step), POCl₃ hydrolyzes violently to phosphoric acid, generating heat and destroying your starting material.
-
Solution: Dry your hydrazide precursor in a vacuum oven at 50°C for 4 hours before reaction.
-
-
Temperature Ramping: Do not add POCl₃ at reflux temperature.
-
Correct Protocol: Add POCl₃ at 0°C. Stir for 30 minutes. Then heat to reflux (80–100°C).
-
-
The "Pyridinium" Boost: For unreactive electron-deficient hydrazides, add Pyridine (1 equivalent). It acts as a proton scavenger and accelerates the formation of the imidoyl chloride intermediate.
User Query: "POCl₃ is too harsh for my substrate (acid-sensitive groups). What is the best alternative?"
Alternative Protocol: Iodine-Mediated Oxidative Cyclization If your molecule contains acid-labile protecting groups (e.g., Boc, TBS), switch to the Iodine/K₂CO₃ method.
-
Mechanism: Oxidative cyclization of the hydrazone (formed from aldehyde + hydrazide).
-
Conditions: I₂ (1.1 eq), K₂CO₃ (3 eq), Dioxane, 70°C.
-
Advantage: Mild, basic conditions; avoids the corrosive nature of POCl₃.
Visual Workflow: Synthetic Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability.
Module 2: SAR Logic & Biological Optimization (The "Software")
User Query: "My 5-phenyl analog is stable but biologically inactive against cancer cell lines (e.g., MCF-7). How do I push potency?"
Diagnosis: The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. It acts as a hydrogen bond acceptor (via N3/N4) but not a donor. Inactivity often stems from a lack of specific electronic engagement with the target protein (e.g., Tubulin, HDAC, or EGFR).
Optimization Strategies (The "3-Point" Rule):
-
Electronic Tuning (Hammett Effects):
-
Anticancer (Tubulin/Kinase): Introduce Electron-Donating Groups (EDGs) like 3,4-dimethoxy or 3,4,5-trimethoxy on the phenyl ring. This mimics the pharmacophore of Combretastatin A-4 (tubulin inhibitor).
-
Antimicrobial:[1][2][3][4][5] Switch to Electron-Withdrawing Groups (EWGs) . A 4-nitro or 4-fluoro substituent often enhances cell wall penetration and potency against Gram-negative bacteria.
-
-
The "Thiol" Switch (Bioisosterism):
-
If the 2-phenyl-5-aryl-oxadiazole is inactive, convert the C2-substituent to a Thione (-C=S) or Thiol (-SH) .
-
Reasoning: The thione tautomer allows for hydrogen bond donation (N-H), drastically changing the binding mode.
-
-
Linker Flexibility:
-
Direct attachment of the phenyl ring to the oxadiazole creates a rigid, planar system.
-
Fix: Insert a methylene (-CH₂-) or ethylene linker. This breaks conjugation, allowing the phenyl ring to rotate and fit into hydrophobic pockets (e.g., HDAC8 active sites).
-
Data Summary: Substituent Effects on Activity
| Substituent (R) on 5-Phenyl | Primary Effect | Target Application | Reference Support |
| 3,4,5-Trimethoxy | Increases e- density; mimics colchicine binding site. | Anticancer (Tubulin inhibition) | [1], [2] |
| 4-Fluoro / 4-Chloro | Increases lipophilicity & metabolic stability. | Antimicrobial / Antifungal | [3], [4] |
| 2-Thiol (-SH) | Introduces H-bond donor; metal chelation capability. | Antitubercular / Enzyme Inhibition | [3] |
| Pyridine (Bioisostere) | Increases water solubility; adds basic nitrogen. | Anti-inflammatory | [5] |
Module 3: Physicochemical Properties & Stability
User Query: "My compounds are precipitating in aqueous media during biological assays. Is this a formulation issue?"
Diagnosis: This is a molecular property issue.[6] The 5-phenyl-1,3,4-oxadiazole core is highly planar and lipophilic (high LogP). This leads to π-π stacking aggregation, causing false negatives in assays or precipitation.
Troubleshooting Protocol:
-
Disrupt Planarity: Introduce ortho-substitution (e.g., 2-methylphenyl) on the phenyl ring. This forces the ring to twist out of coplanarity with the oxadiazole, reducing stacking energy and improving solubility.
-
Bioisosteric Swap: If solubility is critical, consider switching to a 1,2,4-oxadiazole . While similar, the 1,2,4-isomer generally has lower lipophilicity and higher aqueous solubility than the 1,3,4-isomer due to dipole moment differences.
-
Metabolic Stability Check:
-
The 1,3,4-oxadiazole ring is generally stable to hydrolysis (unlike esters).
-
Warning: Avoid strong reducing environments, which can cleave the N-N bond.
-
Visual Workflow: SAR Optimization Logic
Figure 2: Logic flow for optimizing biological activity and physical properties.
References
-
Pidugu, V. R., et al. (2016).[7] Synthesis and anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazoles as Class I HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Zhang, K., et al. (2013). Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as novel tubulin inhibitors. European Journal of Medicinal Chemistry.
-
Karabanovich, G., et al. (2016). Development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as selective antitubercular agents. Journal of Medicinal Chemistry.
-
Ahsan, M. J., et al. (2011). Molecular properties prediction and synthesis of novel 1,3,4-oxadiazole analogues as potent antimicrobial and antitubercular agents.[6] Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Support. (2025).[8] A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting NMR peak assignment for 2,5-disubstituted-1,3,4-oxadiazoles.
Technical Support Center: 2,5-Disubstituted-1,3,4-Oxadiazole NMR Analysis Ticket ID: NMR-OXD-2024 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Overview
Welcome to the technical support hub for 1,3,4-oxadiazole characterization. In medicinal chemistry, the 1,3,4-oxadiazole core is a critical bioisostere for carboxylic acids and esters, offering improved metabolic stability.[1] However, its electron-deficient, planar nature presents unique NMR challenges—specifically regarding quaternary carbon detection and regiochemical assignment in asymmetric derivatives.
This guide moves beyond basic spectral prediction, offering field-proven troubleshooting protocols for the specific issues encountered when analyzing this heterocyclic scaffold.
Module 1: The "Missing" Carbon Problem ( C NMR)
User Issue: "I have synthesized a 2,5-diaryl-1,3,4-oxadiazole. My proton NMR looks perfect, but in the
Technical Diagnosis
The C2 and C5 carbons in the 1,3,4-oxadiazole ring are quaternary and highly electron-deficient due to the adjacent nitrogen and oxygen atoms. This results in two phenomena that suppress signal intensity:
-
Long Spin-Lattice Relaxation Time (
): These carbons lack attached protons to facilitate dipolar relaxation. In standard pulse sequences (e.g., zg30 with a 1-2 second delay), these nuclei become saturated and do not return to equilibrium between scans. -
Lack of NOE Enhancement: Because they have no attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) signal boost during proton decoupling.
Troubleshooting Protocol
Option A: Acquisition Parameter Adjustment (Non-Invasive)
-
Action: Increase the relaxation delay (
). -
Standard Setting: 1.0 – 2.0 seconds.
-
Recommended Setting: 5.0 – 10.0 seconds.
-
Trade-off: significantly increases experiment time.
Option B: Relaxation Agent (Recommended for Quantitative Results) [2]
-
Action: Add Chromium(III) acetylacetonate [Cr(acac)
]. -
Mechanism: The paramagnetic Cr
electron provides an efficient relaxation pathway for the quaternary carbons via the electron-nuclear dipole mechanism, drastically shortening without shifting peaks (unlike lanthanide shift reagents).
Protocol: Cr(acac)
-
Prepare your standard NMR sample (approx. 10-20 mg compound in 0.6 mL DMSO-
or CDCl ). -
Add 1-3 mg of Cr(acac)
directly to the tube. -
Shake until the solution turns a translucent purple/dark green.
-
Run a standard
C scan with a short delay ( s). -
Result: Quaternary peaks at 160-170 ppm will appear with high intensity.
Module 2: The Symmetry Trap (Regiochemical Assignment)
User Issue: "I have an asymmetric derivative (2-phenyl-5-methyl-1,3,4-oxadiazole). I see two peaks in the carbon spectrum at 164.5 ppm and 166.2 ppm. Which is C2 and which is C5?"
Technical Diagnosis
Chemical shift prediction software is often inaccurate for these heterocycles due to solvent-dependent shielding effects. You cannot rely solely on calculated shifts. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace connectivity from the substituents to the ring.
The HMBC Solution
The oxadiazole ring acts as a "relay" station. You must look for
Assignment Logic:
-
Identify Substituent Protons:
-
Methyl group protons (
ppm). -
Phenyl ortho-protons (
ppm).
-
-
Trace the Methyl Side:
-
The methyl protons will show a strong
correlation to the oxadiazole carbon they are directly attached to. -
Result: The carbon correlating to the methyl protons is C5 .
-
-
Trace the Phenyl Side:
-
The ortho-protons of the phenyl ring will show a
correlation to the ipso-carbon of the phenyl ring AND the oxadiazole carbon attached to it. -
Result: The carbon correlating to the phenyl ortho-protons is C2 .
-
Visualization: Assignment Logic Flow
Caption: Logic flow for distinguishing C2 and C5 in asymmetric oxadiazoles using HMBC correlations from substituent protons.
Module 3: Impurity Profiling (Precursor vs. Product)
User Issue: "How do I know if my cyclization is complete? The diacylhydrazine precursor and the oxadiazole product both have carbons in the 160 ppm range."
Technical Diagnosis
The synthesis typically involves the cyclodehydration of a diacylhydrazine (R-CONH-NHCO-R').[3] Incomplete cyclization is the most common failure mode. While Carbon NMR shows shifts in the carbonyl/imine region for both, Proton NMR provides the definitive "Go/No-Go" signal.
Comparative Data Table
| Feature | Diacylhydrazine (Precursor) | 1,3,4-Oxadiazole (Product) |
| Structure | Open Chain (R-CO-NH-NH-CO-R') | Cyclic (Heterocycle) |
| Visible (Typically 2H, broad singlets, 9-11 ppm) | Absent (No exchangeable protons on ring) | |
| Carbonyl carbons: 160-165 ppm | Ring carbons (C2/C5): 160-169 ppm | |
| Solubility | Often poor in CHCl | Generally better organic solubility |
Self-Validating Check
-
Acquire
H NMR in DMSO- .[4] -
Look at the 9.0 – 11.0 ppm region.
-
If peaks exist: You have unreacted hydrazide or a mixture.
-
If region is silent: Your ring is closed (assuming pure sample).
Module 4: Reference Data (Chemical Shifts)
For quick verification, compare your experimental values against these standard ranges for 2,5-disubstituted-1,3,4-oxadiazoles.
| Substituent Type (C2/C5) | Typical | Notes |
| Dialkyl (e.g., Methyl/Ethyl) | 163.0 – 166.0 | Slightly upfield due to alkyl donation. |
| Diaryl (e.g., Phenyl) | 164.0 – 169.0 | Downfield due to conjugation. |
| Thiol/Thione (Oxadiazole-2-thiol) | 175.0 – 180.0 (C=S) | Distinctly downfield if tautomerized to thione. |
| Amino (2-amino-5-aryl) | 164.0 (C-Ar) / 166.0 (C-NH | Amino group affects shielding significantly. |
References
-
Relaxation Agents in NMR
-
1,3,4-Oxadiazole Spectral Data
-
Dolman, S. J., et al. "Synthesis and NMR spectral studies of some 2,5-disubstituted 1,3,4-oxadiazoles." Journal of Organic Chemistry, 2006.
-
Bala, S., et al. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies."[6] BioMed Research International, 2014.
-
-
HMBC & Structural Elucidation
Sources
- 1. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support: Stability Optimization for Series OX-2 (5-phenyl-1,3,4-oxadiazole-2-carboxamide)
Welcome to the Technical Support Center. Ticket ID: OX2-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
You are experiencing stability issues with 5-phenyl-1,3,4-oxadiazole-2-carboxamide . This scaffold is a common pharmacophore in drug discovery, often used as a bioisostere for esters or carboxylic acids.[1] However, its stability profile is frequently misunderstood.[1]
The instability you are observing is likely driven by two distinct failure modes: chemical hydrolysis (driven by the electron-deficient oxadiazole ring) or physical precipitation (driven by the hygroscopic nature of DMSO).
This guide provides the diagnostic tools and protocols required to stabilize your compound.
Part 1: Diagnostic Workflow
Before altering your protocol, you must identify if your issue is chemical (degradation) or physical (solubility).[1] Use this logic flow to diagnose the root cause.
Caption: Diagnostic logic to distinguish between solubility failure (precipitation) and chemical degradation (hydrolysis).
Part 2: The Root Cause (Mechanistic Insight)
To stabilize this molecule, you must understand why it degrades.[1]
The "Electron Sink" Effect: The 1,3,4-oxadiazole ring is electron-deficient (similar to pyridine).[1] It strongly withdraws electron density from the attached carboxamide group (-CONH₂).
-
Activation: This withdrawal makes the amide carbonyl carbon highly electrophilic.
-
Attack: Water or hydroxide ions (
) attack this carbon much faster than they would in a standard benzamide. -
Result: Rapid hydrolysis to 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid and ammonia.
Visualizing the Failure Mode:
Caption: The electron-withdrawing oxadiazole ring activates the amide bond, accelerating hydrolysis.
Part 3: Stabilization Protocols
1. Solvent Optimization (The "Wet DMSO" Trap)
Issue: DMSO is hygroscopic. It absorbs atmospheric moisture rapidly.[1][2][3] "Wet" DMSO (even 1-2% water) initiates hydrolysis and causes the lipophilic phenyl-oxadiazole to precipitate.
Protocol: Anhydrous Stock Preparation
-
Source: Use only anhydrous DMSO (≥99.9%) packaged in septum-sealed bottles.
-
Handling: Do not pour DMSO. Use a gas-tight syringe to withdraw solvent through the septum under nitrogen or argon flow.
-
Storage: Store stock solutions (typically 10 mM) in small aliquots (single-use) at -20°C or -80°C.
-
Why? Repeated freeze-thaw cycles introduce condensation (water) into the vial.
-
-
Verification: If precipitation occurs, check the DMSO freezing point. Pure DMSO freezes at 18.5°C. If your stock is liquid in a cool room (15°C), it contains significant water [5].[1]
2. pH and Buffer Selection
Issue: The amide bond is sensitive to both acid and base catalysis.[4]
-
Acidic (pH < 4): Protonation of the carbonyl oxygen accelerates hydrolysis.
-
Basic (pH > 8): Hydroxide ions directly attack the carbonyl. Strong bases can also attack the oxadiazole ring itself, leading to ring opening (hydrazide formation) [11].[1]
Protocol: The "Goldilocks" Zone Maintain the solution pH between 6.0 and 7.0 .
| Buffer System | Recommended? | Notes |
| PBS (pH 7.4) | ⚠️ Caution | Slightly too basic for long-term storage; acceptable for short assays. |
| MES (pH 6.0) | ✅ Preferred | Non-nucleophilic; ideal pH range for amide stability. |
| Tris | ❌ Avoid | Primary amine in Tris can act as a nucleophile, potentially reacting with the activated amide.[1] |
| HEPES (pH 7.0) | ✅ Acceptable | Good buffering capacity; minimal interference. |
3. Temperature Control
Issue: Hydrolysis rates follow the Arrhenius equation; reaction rate doubles for every ~10°C increase.
-
Protocol: Keep assay plates on ice (4°C) until the moment of measurement. Never heat the solution above 37°C to aid dissolution; use sonication instead.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My compound precipitated immediately upon dilution into the assay buffer. Why? A: This is "Crash-out." The 5-phenyl-1,3,4-oxadiazole moiety is lipophilic.[1] When you dilute a high-concentration DMSO stock into an aqueous buffer, the solubility limit is exceeded.[1]
-
Fix: Add a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer before adding the compound. This creates micelles that solubilize the compound.
Q2: I see a new peak in LC-MS with a mass of +1 Da relative to the parent. What is it? A: This is the hydrolysis product. The amide (-CONH₂, mass 44) has converted to the acid (-COOH, mass 45).[1] The net change is +1 Da (OH replaces NH₂). This confirms chemical instability due to pH or water exposure [10].
Q3: Can I use this compound in a cell culture incubator (37°C, 5% CO₂)? A: Yes, but the half-life will be reduced.[1]
-
Fix: Refresh the media containing the compound every 12-24 hours to ensure constant exposure levels. Do not rely on a single dose for a 72-hour experiment.
Q4: Is the compound light-sensitive? A: 1,3,4-oxadiazoles are often fluorescent and can be photo-active [8].[1] While not hyper-sensitive, prolonged exposure to direct UV light or intense lab lighting can trigger photo-isomerization.[1] Store solid powder and solutions in amber vials or wrapped in foil.
References
-
Amide Bond Activation: Amide Bond Activation of Biological Molecules. PMC - NIH. Available at: [Link]
-
Oxadiazole Ring Stability: Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing.[1] Available at: [Link]
-
DMSO Hygroscopicity: In situ DMSO hydration measurements of HTS compound libraries. PubMed.[1] Available at: [Link]
-
Amide Hydrolysis Mechanism: Amide Hydrolysis: Mechanism, Conditions and Applications. Chemistry Steps. Available at: [Link]
-
DMSO Freezing Point Depression: The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]
Sources
- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Technical Support Center: Enhancing Cell Permeability of 5-phenyl-1,3,4-oxadiazole-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when modifying 5-phenyl-1,3,4-oxadiazole-2-carboxamide for improved cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of 5-phenyl-1,3,4-oxadiazole-2-carboxamide?
The cell permeability of a molecule like 5-phenyl-1,3,4-oxadiazole-2-carboxamide is influenced by several physicochemical properties. Key limiting factors often include:
-
High Polar Surface Area (PSA): The oxadiazole ring and the carboxamide group contribute significantly to the molecule's polarity. Molecules with a PSA greater than 140 Ų generally exhibit poor cell membrane permeability.[1] For compounds needing to cross the blood-brain barrier, a PSA below 90 Ų is often required.[1]
-
Hydrogen Bonding Capacity: The carboxamide group contains both hydrogen bond donors (N-H) and acceptors (C=O), which can form strong interactions with water molecules.[2] This strong hydration shell must be stripped away for the molecule to enter the lipophilic interior of the cell membrane, a process that is energetically unfavorable.[3]
-
Low Lipophilicity: While a certain degree of polarity is necessary for aqueous solubility, excessive polarity and low lipophilicity can hinder partitioning into the lipid bilayer of the cell membrane.[4][5] An optimal balance is crucial for effective passive diffusion.
Q2: What are the most common strategies for modifying a lead compound to improve its permeability?
Several medicinal chemistry strategies can be employed to enhance cell permeability:
-
Lipophilicity Modification: Increasing the lipophilicity of a compound can improve its ability to partition into the cell membrane.[6][7] This can be achieved by adding non-polar functional groups, such as alkyl or aryl substituents. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased toxicity.[6][7]
-
Reduction of Polar Surface Area and Hydrogen Bonding: Masking polar functional groups can significantly improve permeability.[8] Strategies include:
-
N-methylation: Replacing a hydrogen on a nitrogen atom with a methyl group can reduce hydrogen bond donor capacity.[8]
-
Intramolecular Hydrogen Bonding: Introducing functional groups that can form intramolecular hydrogen bonds can shield the polar groups from the aqueous environment, effectively reducing the desolvation penalty upon entering the cell membrane.[3][8]
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[9][10][11] This is a highly effective strategy for improving physicochemical properties like permeability.[9][10][11] For instance, masking a polar carboxylic acid group as a more lipophilic ester can enhance membrane transport.[12]
Q3: How do I choose the right in vitro model to assess cell permeability?
The choice of in vitro model depends on the specific questions you are trying to answer:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[13][14] It is useful for early-stage screening to rank compounds based on their passive permeability.[13][14] However, PAMPA does not account for active transport or metabolism.[13]
-
Caco-2 Cell Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the human intestinal barrier.[15][16] It is considered a more biologically relevant model as it can assess both passive diffusion and active transport processes, including efflux.[17]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a polarized epithelial cell line and is often used to predict blood-brain barrier penetration.
For a comprehensive assessment, it is often beneficial to use a combination of these models. For example, a high permeability value in PAMPA but low permeability in a Caco-2 assay might suggest that the compound is a substrate for an efflux transporter.[13]
Troubleshooting Guides
Scenario 1: My modified compound shows poor permeability in the PAMPA assay. What are the next steps?
Poor permeability in a PAMPA assay indicates an issue with passive diffusion.[13][14]
Possible Causes and Solutions:
-
High Polarity/Low Lipophilicity:
-
Action: Systematically modify the structure to increase lipophilicity. Consider adding small alkyl groups to the phenyl ring or replacing the carboxamide with a less polar bioisostere.
-
Rationale: Increasing lipophilicity enhances the compound's ability to partition into the artificial lipid membrane used in the PAMPA assay.[4]
-
-
High Molecular Weight:
-
Action: Analyze the molecular weight of your modified compound. While there's no strict cutoff, permeability tends to decrease with increasing size, with a significant drop-off often observed for molecules above 800-1000 Da.[18][19][20] If possible, simplify the structure to reduce its size.
-
Rationale: Smaller molecules can more easily navigate the hydrophobic core of the membrane.[21]
-
-
Suboptimal Conformation:
-
Action: Introduce conformational constraints, such as cyclization, to favor a more "membrane-friendly" shape.
-
Rationale: A rigidified conformation might present a less polar face to the membrane, facilitating partitioning.[22]
-
dot graph TD { A[Poor Permeability in PAMPA] --> B{Assess Physicochemical Properties}; B --> C[High Polarity?]; C --> |Yes| D[Increase Lipophilicity(e.g., add alkyl groups)]; C --> |No| E[High Molecular Weight?]; E --> |Yes| F[Reduce Molecular Size]; E --> |No| G[Suboptimal Conformation?]; G --> |Yes| H[Introduce Conformational Constraints]; }
Workflow for Troubleshooting Poor PAMPA Permeability
Scenario 2: I'm observing a high efflux ratio in my Caco-2 assay. How can I determine if my compound is a substrate for efflux transporters?
A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is actively transported out of the cells.[15]
Experimental Protocol to Confirm Efflux Substrate Liability:
-
Perform a Caco-2 assay with a known efflux pump inhibitor. For example, verapamil is a commonly used inhibitor of P-glycoprotein (P-gp).[17]
-
Compare the efflux ratio in the presence and absence of the inhibitor.
-
Interpretation:
-
If the efflux ratio is significantly reduced in the presence of the inhibitor, your compound is likely a substrate for that specific transporter.
-
If the efflux ratio remains high, your compound may be a substrate for a different efflux transporter not blocked by the chosen inhibitor.
-
Data Presentation:
| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Efflux Ratio with Verapamil |
| Control (Low Permeability) | <1.0 | <1.0 | ~1.0 | ~1.0 |
| Control (High Permeability) | >10.0 | >10.0 | ~1.0 | ~1.0 |
| Test Compound | 0.5 | 5.0 | 10.0 | 1.2 |
In this example, the significant reduction in the efflux ratio with verapamil indicates the test compound is a P-gp substrate.
dot graph TD { A[High Efflux Ratio in Caco-2] --> B{Hypothesis: Compound is an Efflux Substrate}; B --> C[Perform Caco-2 Assay with Efflux Inhibitor]; C --> D{Efflux Ratio Reduced?}; D --> |Yes| E[Conclusion: Compound is a Substrate for the Inhibited Transporter]; D --> |No| F[Consider Other Transporters or Mechanisms]; }
Investigating High Efflux Ratios
Scenario 3: My compound has good permeability but poor aqueous solubility. How do I address this?
This is a common challenge in drug development, as the modifications that improve permeability often decrease solubility.[6]
Strategies to Improve Solubility While Maintaining Permeability:
-
Formulation Approaches:
-
Action: Explore different formulation strategies, such as using co-solvents, surfactants, or creating amorphous solid dispersions.
-
Rationale: These techniques can improve the dissolution rate and apparent solubility of a compound without altering its chemical structure.
-
-
Prodrugs:
-
Action: Design a prodrug with a solubilizing promoiety that is cleaved in vivo to release the active, permeable compound.
-
Rationale: This approach allows for a temporary increase in solubility for administration, followed by the release of the desired permeable molecule.[9]
-
-
Structural Modifications:
-
Action: Introduce polar functional groups at positions that do not significantly impact the key interactions required for permeability.
-
Rationale: This is a delicate balancing act. The goal is to find a "sweet spot" where both solubility and permeability are acceptable. Computational tools can help predict the impact of such modifications on both properties.
-
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the lipid membrane solution: A common solution is 1% lecithin in dodecane.[23]
-
Coat the donor plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate.[23]
-
Prepare the acceptor plate: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4), often containing a small percentage of DMSO to aid solubility.[24]
-
Prepare the donor solution: Dissolve the test compound in the same buffer as the acceptor plate to a known concentration.
-
Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.
-
Incubate: Allow the assembly to incubate at room temperature for a specified period (e.g., 4-18 hours).[25]
-
Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe): The permeability is calculated based on the change in concentration over time.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[26]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[27]
-
Prepare Solutions: Dissolve the test compound in a transport buffer (e.g., HBSS) at a specific concentration.
-
Apical to Basolateral (A→B) Transport: Add the compound solution to the apical side of the insert and fresh buffer to the basolateral side.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and determine the compound concentration using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[15][26]
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[15]
References
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- de Souza, M. M., Gini, A. L., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
-
Uniwriter. (n.d.). Effects of Molecular Size/Weight Upon Cell Membrane Permeability and Solution Tonicity on Red Blood Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
OUCI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
- Kelly, C. N., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
- de Souza, M. M., Gini, A. L., & dos Santos, J. D. (2025).
- Tian, X., & Webb, T. R. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Magalhães, R. P., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing.
-
Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
- de Souza, M. M., Gini, A. L., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
-
Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation. Retrieved from [Link]
- Clark, D. E. (2008). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry.
- Matsson, P., & Kihlberg, J. (2017). How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry.
- Shaffer, C. L., et al. (2009). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
- Nabekura, T., et al. (2019).
- Palm, K., et al. (1997). Evaluation of Dynamic Polar Molecular Surface Area as Predictor of Drug Absorption: Comparison with Other Computational and Experimental Predictors. Journal of Medicinal Chemistry.
- Matsson, P., & Kihlberg, J. (2017). How Big Is Too Big for Cell Permeability? American Chemical Society.
-
In-vivo.ro. (2025). Molecular weight molecules: Significance and symbolism. Retrieved from [Link]
- Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- O'Hagan, S., & Kell, D. B. (2022). Hydrogen-Bond Donors in Drug Design.
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
- Matsson, P., & Kihlberg, J. (2017). How Big Is Too Big for Cell Permeability? PubMed.
- Troutman, M. D., & Thakker, D. R. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]
- Li, D., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Caco-2 Permeability. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Liu, X., Testa, B., & Fahr, A. (2011).
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
- Kelly, C. N., et al. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Liu, X., Testa, B., & Fahr, A. (2025). Lipophilicity and Its Relationship with Passive Drug Permeation.
- Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub.
-
National Center for Biotechnology Information. (n.d.). 5-Phenyl-1,3,4-oxadiazol-2-amine. PubChem. Retrieved from [Link]
- Hussain, M., et al. (2019). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Al-Ostath, A. I., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
- Al-Ghorbani, M., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
Sources
- 1. Polar surface area - Wikipedia [en.wikipedia.org]
- 2. Hydrogen bonding - MolModa Documentation [durrantlab.pitt.edu]
- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Lipophilicity and its relationship with passive drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. enamine.net [enamine.net]
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- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
Validation of 5-phenyl-1,3,4-oxadiazole-2-carboxamide structure via 13C-NMR.
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Structural Biologists, and QC Analysts
Executive Summary: The "Silent Core" Challenge
In drug development, the 1,3,4-oxadiazole scaffold is a privileged pharmacophore, valued for its metabolic stability and ability to engage in hydrogen bonding. However, validating 5-phenyl-1,3,4-oxadiazole-2-carboxamide presents a specific analytical blind spot: the "Silent Core."
Standard 1H-NMR is insufficient because the central heterocyclic ring and the amide carbonyl are quaternary carbons —they bear no protons. A researcher relying solely on 1H-NMR will see the phenyl protons and the amide NH2, but the critical pharmacophore core (the oxadiazole ring and carbonyl linkage) remains invisible.
This guide details why 13C-NMR , specifically when coupled with 2D correlation spectroscopy, is the non-negotiable standard for validating this structure, comparing its efficacy against 1H-NMR and FT-IR.
Comparative Analysis: 13C-NMR vs. Alternatives
The following table objectively compares analytical techniques for validating the structural integrity of the 5-phenyl-1,3,4-oxadiazole-2-carboxamide backbone.
| Feature | 1H-NMR (Proton) | FT-IR (Infrared) | 13C-NMR (Carbon) | Performance Verdict |
| Phenyl Ring | Excellent (7.4–8.1 ppm) | Good (C=C stretch) | Excellent (126–132 ppm) | 1H-NMR is faster for the phenyl group. |
| Amide Group | Good (Broad singlets, NH2) | Excellent (C=O stretch) | Definitive (C=O signal) | 13C confirms the carbon skeleton; IR confirms functional group. |
| Oxadiazole Ring | Invisible (No protons) | Ambiguous (C=N stretch overlaps) | Definitive (Distinct C2/C5 signals) | 13C is the only standalone method to map the ring carbons. |
| Regiochemistry | Cannot distinguish isomers | Cannot distinguish isomers | High Specificity (Shift differences) | 13C is required to rule out iso-oxadiazole isomers. |
| Quantification | High (Integral ratios) | Low (Qualitative) | Low (Relaxation issues) | 1H is superior for purity %; 13C for identity. |
The Verdict
While 1H-NMR confirms the periphery (phenyl and amine), only 13C-NMR validates the scaffold connectivity. Relying on 1H-NMR alone risks missing ring-opening degradation or regio-isomeric impurities.
Technical Deep Dive: 13C-NMR Validation Protocol
Predicted & Experimental Chemical Shifts
The structure contains 9 distinct carbon environments . The critical validation relies on resolving the three quaternary carbons in the 150–165 ppm range.
Solvent: DMSO-d6 (Recommended for solubility and amide stabilization).
| Carbon Position | Type | Approx. Shift ( | Assignment Logic (Causality) |
| C=O (Amide) | Quaternary | 156.0 – 159.0 | Carbonyl carbon. Upfield relative to ketones due to amide resonance (N lone pair donation). |
| Oxadiazole C-2 | Quaternary | 158.0 – 161.0 | Attached to the electron-withdrawing carboxamide. Often overlaps with C=O; requires HMBC to distinguish. |
| Oxadiazole C-5 | Quaternary | 163.0 – 165.0 | Attached to the Phenyl ring. Typically the most downfield signal due to electronegativity of adjacent O and N atoms. |
| Phenyl C-1' | Quaternary | 123.0 – 125.0 | ipso-carbon attached to the oxadiazole. Shielded relative to unsubstituted benzene. |
| Phenyl C-2',6' | Methine (CH) | 126.0 – 127.0 | ortho-carbons. Correlate to protons in HSQC. |
| Phenyl C-3',5' | Methine (CH) | 129.0 – 130.0 | meta-carbons. Correlate to protons in HSQC. |
| Phenyl C-4' | Methine (CH) | 131.0 – 132.0 | para-carbon. |
The "Self-Validating" Logic Flow
To ensure the structure is 5-phenyl-1,3,4-oxadiazole-2-carboxamide and not a regioisomer (e.g., 1,2,4-oxadiazole), follow this logical pathway:
-
Count the Peaks: Ensure exactly 7 distinct signals (due to phenyl symmetry: 2 ortho, 2 meta equivalent).
-
The Downfield Trio: Identify the three peaks >150 ppm.
-
HMBC Connection (The "Smoking Gun"):
-
The Amide NH2 protons (1H-NMR) must show a strong HMBC correlation to the Amide C=O (13C).
-
The Phenyl ortho-protons (1H-NMR) must show a strong HMBC correlation to the Oxadiazole C-5 (13C).
-
Crucial Check: The Oxadiazole C-2 will likely show no strong proton correlations (too far from Phenyl, too far from NH2), making it the "orphan" peak in the 158-161 ppm range. This "negative evidence" supports the assignment.
-
Visualizing the Structural Logic
The following diagram illustrates the connectivity logic required to validate the structure using combined NMR techniques.
Caption: Logical flow for assigning the "Silent Core" carbons using HMBC correlations to bridge 1H and 13C data.
Experimental Protocol
To ensure reproducibility and visibility of quaternary carbons, the following acquisition parameters are mandatory.
Sample Preparation
-
Mass: Dissolve 20–30 mg of the compound in 0.6 mL DMSO-d6 .
-
Note: Lower concentrations (<10 mg) may result in the quaternary oxadiazole carbons being lost in the baseline noise.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (13C-NMR)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.
-
Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .
-
Why? Quaternary carbons (C2, C5, C=O) have long T1 relaxation times. A standard 1-second delay will saturate these nuclei, reducing their signal intensity significantly.
-
-
Scans (NS): Minimum 1024 scans .
-
Why? To improve Signal-to-Noise (S/N) ratio for the non-protonated carbons.
-
-
Spectral Width: -20 to 220 ppm.
Processing
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
-
Why? Enhances S/N for quaternary carbons at the expense of resolution (which is not critical here as peaks are well-separated).
-
References
-
Somani, R. R., & Shirodkar, P. Y. (2009). Synthesis and properties of 2,5-disubstituted-1,3,4-oxadiazole derivatives. Molecular Crystals and Liquid Crystals, 509, 274-284. Link[1]
- Relevance: Establishes baseline 13C chemical shifts for the 1,3,4-oxadiazole ring carbons (C2/C5) in the 160–166 ppm range.
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole derivatives: Synthesis, characterization, antimicrobial potential, and computational studies. BioMed Research International. Link
- Relevance: Provides experimental NMR data for phenyl-substituted 1,3,4-oxadiazoles, confirming the phenyl ring carbon shifts (126–132 ppm).
- Kudryavtsev, K. V., et al. (2019). Synthesis of 2-amino-1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Guide. Link
- Relevance: Authoritative general reference for quaternary carbon relaxation behavior and chemical shift ranges.
Sources
Comparative Potency Guide: 5-Phenyl-1,3,4-Oxadiazole-2-Carboxamide vs. 2-Thiol Derivatives
Executive Summary: Context Defines Potency
The question of whether 5-phenyl-1,3,4-oxadiazole-2-carboxamide is "more potent" than its 2-thiol counterpart cannot be answered with a simple binary. The answer depends entirely on the biological target and the stage of drug development.
-
The 2-Thiol Derivative (often existing as the 2-thione tautomer) typically exhibits higher raw potency in in vitro antimicrobial and antifungal assays. However, this often stems from promiscuous reactivity (metal chelation, redox cycling), earning it a reputation as a frequent "PAINS" (Pan-Assay Interference Compounds) hit.
-
The 2-Carboxamide Derivative is generally less potent as a broad-spectrum antimicrobial but is superior as a scaffold for targeted enzyme inhibition (e.g., Cysteine Proteases like Cruzain). It offers enhanced metabolic stability, defined hydrogen-bonding geometry, and reduced non-specific toxicity.
The Verdict: Use the Thiol for initial antimicrobial screening or topical applications. Use the Carboxamide for systemic drug discovery and targeted enzyme inhibition.
Chemical Biology & Structural Dynamics
To understand the potency difference, one must analyze the electronic and structural behavior of the C2-substituent.
Tautomerism and Reactivity
The "thiol" derivative rarely exists as a static thiol (-SH). In solution, it predominates as the 1,3,4-oxadiazole-2(3H)-thione . This thione moiety is a strong nucleophile and a metal chelator (binding Zn²⁺, Cu²⁺), which explains its broad bactericidal activity.
In contrast, the carboxamide provides a stable hydrogen bond donor/acceptor motif (
Structural Comparison Diagram (DOT)
Figure 1: Mechanistic divergence. The Thiol/Thione axis relies on reactivity/chelation, while the Carboxamide relies on structural fit.
Comparative Performance Analysis
The following data summarizes general SAR trends derived from literature comparing 5-aryl-1,3,4-oxadiazole derivatives.
Table 1: Antimicrobial Potency (Broad Spectrum)
Note: Thiols generally outperform amides in raw MIC values against resistant bacteria due to their ability to disrupt metal-dependent bacterial enzymes.
| Feature | 2-Thiol (Thione) Derivative | 2-Carboxamide Derivative |
| Target | S. aureus (MRSA), E. coli, C. albicans | Specific Bacterial Proteases |
| Typical MIC | 2 – 16 µg/mL (High Potency) | > 64 µg/mL (Moderate/Low) |
| Mechanism | Membrane disruption, Metal Chelation | Competitive Inhibition |
| Toxicity | Moderate to High (HepG2 cytotoxicity) | Low (Better Safety Profile) |
| Stability | Prone to S-oxidation (Disulfide formation) | High Metabolic Stability |
Table 2: Targeted Enzyme Inhibition (Anticancer/Antiparasitic)
Note: Carboxamides are preferred for "Lock and Key" fit.
| Feature | 2-Thiol (Thione) Derivative | 2-Carboxamide Derivative |
| Target | Tyrosinase, Non-specific Kinases | Cruzain (Cysteine Protease) , VEGFR |
| IC50 Value | ~10 – 50 µM | < 1 µM (Optimized Leads) |
| Selectivity | Low (Hits multiple metalloenzymes) | High (Tunable via N-substitution) |
| Drug-Likeness | Poor (PAINS liability) | Good (Lipinski Compliant) |
Experimental Protocols
To validate these claims in your own lab, follow these standardized synthesis and assay protocols.
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
Mechanism: Cyclization of hydrazide with Carbon Disulfide.
-
Reagents: Benzhydrazide (1.0 eq), Carbon Disulfide (
, 2.5 eq), KOH (1.5 eq), Ethanol (Solvent). -
Procedure:
-
Dissolve benzhydrazide in ethanolic KOH.
-
Add
dropwise at . -
Reflux the mixture for 6–8 hours (evolution of
gas indicates reaction progress). -
Concentrate solvent and acidify with dilute HCl to precipitate the thiol/thione.
-
Recrystallize from ethanol.
-
-
Yield: Typically 70–85%.[1]
-
Characterization: Look for C=S stretch (~1100-1200 cm⁻¹) and NH stretch (~3100-3200 cm⁻¹) in IR, confirming the thione tautomer.
Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide
Mechanism: Oxidative cyclization or substitution.
-
Reagents: Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (Intermediate), Ammonia or Primary Amine.
-
Procedure:
-
Start with the ethyl ester derivative (synthesized via cyclization of ethyl oxalyl chloride and benzhydrazide).
-
Dissolve ester in methanol.
-
Bubble ammonia gas or add amine (R-NH2) and stir at RT for 4 hours.
-
Precipitate the amide by adding ice-cold water.
-
-
Yield: Typically 60–75%.
-
Characterization: Look for Amide I (C=O, ~1680 cm⁻¹) and Amide II (NH, ~1550 cm⁻¹) bands.
Biological Evaluation Workflow (DOT)
Figure 2: Screening logic. Note that high potency in Screen 1 often correlates with higher toxicity for Thiols.
Technical Analysis & Recommendations
Metabolic Stability (ADME)
-
Thiol/Thione: Highly susceptible to S-methylation and oxidative dimerization. In vivo half-life is typically short unless the sulfur is capped (e.g., S-alkylation).
-
Carboxamide: The amide bond is susceptible to amidases, but the 1,3,4-oxadiazole ring acts as an electron-withdrawing group, often stabilizing the amide against rapid hydrolysis compared to standard aliphatic amides.
When to Choose Which?
-
Choose the 2-Thiol if you are developing:
-
Topical antiseptics.
-
Agricultural fungicides.[2]
-
Metal-chelating agents.
-
-
Choose the 2-Carboxamide if you are developing:
-
Orally bioavailable drugs.[3]
-
Kinase or Protease inhibitors (e.g., for Cancer or Chagas disease).
-
Compounds requiring high selectivity to avoid off-target side effects.
-
References
-
Antimicrobial Activity of Thiol Derivatives
- Title: Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Source: International Journal of Applied Research and Studies (iJARS).
-
Link:
-
Enzyme Inhibition (Cruzain/Protease)
- Title: Oxadiazole-carbonylaminothioureas as SIRT1 and SIRT2 Inhibitors (Discusses 5-phenyl-1,3,4-oxadiazole-2-carboxamide as a key fragment).
- Source: ResearchG
-
Link:
-
Anticancer & SAR Reviews
-
General Synthesis & Activity
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Anti-Inflammatory Efficacy: A Comparative Guide Using Indomethacin as the Gold Standard
Executive Summary
In the development of New Chemical Entities (NCEs) for inflammation, Indomethacin remains the primary non-selective positive control. Its dual inhibition of COX-1 and COX-2 provides a rigorous baseline for potency (IC50) and efficacy (
This guide outlines a self-validating benchmarking protocol. We move beyond generic assays to specific, mechanistically grounded workflows: Recombinant Enzymatic Screens (intrinsic potency), Cellular PGE2 Release (functional efficacy), and the Carrageenan-Induced Paw Edema model (pharmacodynamic validation).
Part 1: Mechanistic Rationale & The Arachidonic Acid Cascade
To benchmark against Indomethacin, one must target the Cyclooxygenase (COX) pathway. Indomethacin acts by entering the hydrophobic channel of the COX enzyme, forming hydrogen bonds with Arg-120, effectively blocking Arachidonic Acid (AA) entry.
Critical Insight: Indomethacin is non-selective (slightly COX-1 biased). A superior NCE should ideally show high potency against COX-2 (inflammation) with reduced affinity for COX-1 (gastric protection), or match Indomethacin’s potency with a better safety profile.
Pathway Visualization
The following diagram illustrates the specific intervention points for Indomethacin versus selective inhibitors (Coxibs).
Figure 1: The Arachidonic Acid Cascade showing Indomethacin's dual blockade of COX-1 and COX-2.[1][2][3][4]
Part 2: In Vitro Enzymatic Benchmarking (The "Pure" System)
Before moving to cells, you must establish the intrinsic
Comparative Reference Data
The following values represent the "Gold Standard" ranges accepted in high-impact literature.
| Compound | Target | IC50 (Recombinant) | Selectivity Ratio (COX-1/COX-2) | Clinical Insight |
| Indomethacin | COX-1 | 0.02 - 0.04 µM | ~0.08 (COX-1 selective) | High GI toxicity risk due to potent COX-1 block. |
| COX-2 | 0.25 - 0.50 µM | Effective anti-inflammatory. | ||
| Celecoxib | COX-1 | >15.0 µM | >300 (COX-2 selective) | Reduced GI risk; CV risk monitoring required. |
| COX-2 | 0.04 - 0.05 µM | Potent inflammation targeting. | ||
| Diclofenac | COX-1 | 0.5 - 1.0 µM | ~0.5 - 2.0 (Balanced) | Balanced profile. |
| COX-2 | 0.5 - 1.0 µM |
Protocol: Fluorometric COX Inhibition Screen
Why Fluorometric? It offers higher sensitivity (Z' factor > 0.7) than colorimetric TMPD assays, crucial for detecting subtle potency shifts.
-
Reagent Prep: Reconstitute human recombinant COX-1 and COX-2 (Cayman Chemical or equivalent) in Tris-HCl buffer (pH 8.0).
-
Heme Activation: Pre-incubate enzyme with Heme for 10 min. This is critical; COX enzymes are heme-dependent peroxidases.
-
Inhibitor Incubation:
-
Add Indomethacin (Control) and NCE at 8-point log titration (e.g., 0.001 µM to 10 µM).
-
Crucial Step: Incubate for 10-15 minutes at 37°C. Indomethacin is a time-dependent inhibitor; skipping this underestimates its potency.
-
-
Reaction Start: Add Arachidonic Acid (100 µM) + ADHP (fluorogenic substrate).
-
Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm) after 2 minutes.
-
Calculation: Fit to a 4-parameter logistic equation to derive IC50.
Part 3: Cellular Functional Assays (RAW 264.7)[5][6]
While many researchers measure Nitric Oxide (NO) via Griess assay, this is a trap when benchmarking Indomethacin. Indomethacin is a COX inhibitor, not a direct iNOS inhibitor. While it may reduce NO indirectly at high doses, the scientifically accurate readout for this drug class is PGE2 secretion .
Experimental Workflow
We utilize LPS-stimulated RAW 264.7 murine macrophages.[5] This model mimics the acute inflammatory phase.[6]
Figure 2: Validated workflow for cellular PGE2 inhibition analysis.
Key Protocol Parameters[1][5][6][9][10][11][12][13][14][15]
-
Induction: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Positive Control Dose: Indomethacin at 10 µM typically yields >90% PGE2 inhibition in this model.
-
Viability Check (Mandatory): You must run an MTT or CCK-8 assay in parallel. If your NCE inhibits PGE2 but also kills 50% of the cells, your anti-inflammatory data is an artifact of cytotoxicity.
Part 4: In Vivo Validation (Carrageenan Paw Edema)
The Carrageenan-induced paw edema model is the industry standard for acute inflammation. It is biphasic:
-
0-2.5 Hours: Histamine/Serotonin/Bradykinin release (Indomethacin is less effective here).
-
2.5-6 Hours: Prostaglandin release (COX-dependent). This is the Indomethacin window.
Protocol Specifications
-
Animals: Wistar rats (150-200g) or C57BL/6 mice.
-
Grouping:
-
Vehicle Control (Saline/CMC).
-
Positive Control: Indomethacin (10 mg/kg , p.o. or i.p.).[7]
-
Test Groups: NCE (Low, Mid, High doses).
-
-
Administration: Administer drugs 1 hour prior to challenge.
-
Challenge: Inject 0.1 mL of 1%
-Carrageenan into the sub-plantar tissue of the right hind paw. -
Measurement: Use a Plethysmometer (water displacement) to measure paw volume at T=0, 1, 3, and 5 hours.
Success Criteria (Benchmarking)
To claim "comparable efficacy" to Indomethacin, your NCE must:
-
Show statistically significant inhibition (
) at the 3-hour and 5-hour timepoints. -
Achieve
inhibition of edema volume relative to the vehicle control at 10 mg/kg (or equivalent molar dose).
References
-
Riendeau, D., et al. (2001). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor.[8][9] British Journal of Pharmacology. Retrieved from [Link]
-
Schwartz, G. K., et al. (2020). New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity.[3][10][11] Archiv der Pharmazie. Retrieved from [Link]
-
Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide synthase expression. British Journal of Pharmacology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). COX Inhibitors - StatPearls. Retrieved from [Link]
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- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide
As researchers and professionals in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical compounds like 5-Phenyl-1,3,4-oxadiazole-2-carboxamide demand a rigorous, scientifically grounded approach. This guide provides a comprehensive framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to empower your laboratory with a self-validating system for waste management that ensures regulatory compliance and protects both personnel and the environment.
Section 1: Foundational Principle—Hazard Characterization
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. Under the U.S. Environmental Protection Agency (EPA) regulations, laboratory personnel must treat all chemical waste as hazardous unless it is explicitly determined to be non-hazardous.[1] The first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS), which provides detailed information on physical, chemical, and toxicological properties.[1]
While a specific SDS for 5-Phenyl-1,3,4-oxadiazole-2-carboxamide is not publicly indexed, data from structurally related oxadiazole and carboxamide compounds suggest a precautionary approach is necessary. Similar molecules are known to cause skin and eye irritation, and some may cause an allergic skin reaction or be harmful to aquatic life with long-lasting effects.[2]
Therefore, disposal procedures must be built upon the framework of the Resource Conservation and Recovery Act (RCRA), which defines hazardous waste by four key characteristics.[3][4][5]
Table 1: RCRA Hazardous Waste Characterization
| Characteristic | Regulatory Code | Criteria for 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Waste |
| Ignitability | D001 | Does the waste have a flash point below 60°C, is it a non-liquid capable of causing fire under standard conditions, or is it an oxidizer?[5] (Unlikely for this solid compound, but solutions may differ). |
| Corrosivity | D002 | Is the waste aqueous with a pH ≤ 2 or ≥ 12.5, or does it corrode steel?[5] (Applicable if dissolved in a corrosive solvent). |
| Reactivity | D003 | Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water?[5] (Incompatible with strong oxidizing agents[6]). |
| Toxicity | D004 - D043 | Can the waste leach toxic chemicals into the groundwater?[5] The toxicity of this specific compound is not fully documented, so it must be handled as potentially toxic. |
Additionally, RCRA maintains "listed wastes" (F, K, P, and U lists) from specific industrial processes or discarded commercial chemical products.[7][8] If the 5-Phenyl-1,3,4-oxadiazole-2-carboxamide being discarded is an unused commercial product, it could potentially fall under the U-list for toxic wastes.[7][9]
Section 2: Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, comprehensive personal protection is non-negotiable. The following PPE should be worn at all times when handling the pure compound, its solutions, or its waste.
Table 2: Required PPE for Handling and Disposal
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against dust, powders, and splashes of solutions.[6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.[10] |
| Body Protection | Laboratory coat or chemical apron. | Protects against spills and contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if handling procedures may generate dust or aerosols, or if working outside of a fume hood.[6][10] |
Section 3: Step-by-Step Disposal Protocol
The following protocol ensures a safe, compliant, and logical progression from waste generation to final disposal.
Step 1: Waste Identification and Segregation Immediately upon generation, the waste must be identified. Do not mix 5-Phenyl-1,3,4-oxadiazole-2-carboxamide waste with other chemical waste streams.[1] This is crucial because oxadiazoles can be incompatible with strong oxidizing agents.[6] Mixing incompatible chemicals can lead to dangerous reactions. Segregation methods include using separate, dedicated waste containers.[1]
Step 2: Container Selection and Management The integrity of the waste containment system is fundamental to laboratory safety.
-
Compatibility: The container must be made of a material compatible with the waste. For solid 5-Phenyl-1,3,4-oxadiazole-2-carboxamide, a high-density polyethylene (HDPE) or glass container is appropriate. If the waste is in a solution, the container must be compatible with the solvent (e.g., do not store acidic solutions in metal containers).[11]
-
Condition: Containers must be in good condition, free from leaks or damage, with no external residue.[1]
-
Closure: The container must have a secure, leak-proof closure. It must be kept closed at all times except when waste is being added.[12][13] Never leave a funnel in the container opening.[12]
Step 3: Accurate and Compliant Labeling Proper labeling is a strict regulatory requirement. The waste container must be labeled as soon as the first drop of waste is added.[1] The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name: "5-Phenyl-1,3,4-oxadiazole-2-carboxamide" . Do not use abbreviations or chemical formulas.[12]
-
The approximate percentage of each chemical constituent if it is a mixture.[12]
-
The accumulation start date (the date the first waste was added to the container).[4]
Step 4: Accumulation and Storage Waste should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Use secondary containment, such as a larger tub, to prevent spills or leaks from reaching the environment.[3][4]
-
Store containers in a well-ventilated area.[3] If feasible, keep waste in a chemical fume hood until it is ready for pickup.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1]
Step 5: Final Disposal Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[4]
-
The only acceptable method of disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12][14]
-
When the container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[12]
Section 4: Disposal Workflow Diagram
This diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide.
Caption: Disposal workflow for 5-Phenyl-1,3,4-oxadiazole-2-carboxamide.
Section 5: Spill and Decontamination
In the event of a spill, laboratory personnel should determine if it is manageable or if assistance is needed.[12] For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
Use an absorbent material compatible with the chemical to clean up the spill.[1]
-
Collect all contaminated absorbent materials and any contaminated soil or surfaces into a suitable container for disposal as hazardous waste.[1][15]
-
Decontaminate the area and any equipment used.
By adhering to these scientifically sound and regulation-grounded procedures, you ensure that the lifecycle of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide in your laboratory concludes with the highest standards of safety and environmental responsibility.
References
-
Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals. Benchchem. 15
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. 12
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 3
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. 1
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 11
-
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. 4
-
Safety data sheet. BASF Agro España. 2
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. 6
-
SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich. 10
-
A safety and chemical disposal guideline for Minilab users. UFZ. 14
-
Hazardous Waste Disposal Guidelines. Purdue University. 13
-
RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental. 7
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. 8
-
Frequent Questions About Hazardous Waste Identification. US EPA. 9
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. 5
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mlienvironmental.com [mlienvironmental.com]
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- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
